1-(2-Methoxyethyl)pyridinium
Description
Structure
3D Structure
Properties
CAS No. |
125713-87-3 |
|---|---|
Molecular Formula |
C8H12NO+ |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
1-(2-methoxyethyl)pyridin-1-ium |
InChI |
InChI=1S/C8H12NO/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q+1 |
InChI Key |
LRIRIDOBYDUIQB-UHFFFAOYSA-N |
SMILES |
COCC[N+]1=CC=CC=C1 |
Canonical SMILES |
COCC[N+]1=CC=CC=C1 |
Synonyms |
1-(2-methoxyethyl)pyridine |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 1-(2-Methoxyethyl)pyridinium salts
This guide details the physicochemical profile, synthesis, and applications of 1-(2-Methoxyethyl)pyridinium salts. It is designed for researchers in electrochemistry, organic synthesis, and materials science.
Technical Whitepaper | Version 1.0
Executive Summary
1-(2-Methoxyethyl)pyridinium salts represent a specialized class of onium compounds where the pyridinium nitrogen is quaternized by a 2-methoxyethyl group. Unlike simple alkylpyridinium analogs (e.g., 1-butylpyridinium), the introduction of an ether oxygen in the side chain fundamentally alters the physicochemical landscape. This "ether effect" imparts higher conformational flexibility, reduces viscosity, and introduces a Lewis basic site capable of coordinating metal ions (e.g., Li
Chemical Identity & Structural Logic
The core cation, 1-(2-Methoxyethyl)pyridinium (
| Feature | Structural Component | Physicochemical Impact |
| Redox Center | Pyridinium Ring | Susceptible to one-electron reduction; active in redox flow batteries.[1] |
| Flexibility | Ethylene Bridge ( | Increases entropy of fusion, lowering melting points compared to rigid analogs. |
| Lewis Basicity | Ether Oxygen ( | Disrupts lattice packing (lowers |
| Anion Dependence | Counter-ion ( | Determines phase state: |
Structure-Property Relationship Diagram
The following diagram illustrates how specific structural motifs translate into observable macroscopic properties.
Figure 1: Mechanistic link between molecular structure and functional applications.
Synthesis & Characterization
The synthesis follows a modular two-step protocol: Menschutkin Quaternization followed by Anion Metathesis (if an ionic liquid is desired).
Step 1: Quaternization (Precursor Synthesis)
This step generates the halide salt (Chloride or Bromide).
-
Reagents: Pyridine (1.0 eq), 2-Chloroethyl methyl ether (1.1 eq).
-
Solvent: Acetonitrile (ACN) or Toluene (solvent-free is possible but risks thermal runaway).
-
Conditions: Reflux (
) for 24–48 hours under . -
Purification: The product often precipitates as a hygroscopic solid. Recrystallize from Ethanol/Ethyl Acetate.
Step 2: Anion Metathesis (Ionic Liquid Formation)
To create a Room Temperature Ionic Liquid (RTIL), the halide is exchanged for a bulky, weakly coordinating anion like Bis(trifluoromethanesulfonyl)imide (
-
Reagents: 1-(2-Methoxyethyl)pyridinium chloride (1.0 eq),
(1.05 eq). -
Solvent: Water (if hydrophobic IL forms) or Acetone (if precipitate forms).
-
Workup: For hydrophobic ILs (e.g.,
), the product separates as a dense oil. Wash repeatedly with ultrapure water to remove LiCl. Dry under high vacuum ( mbar) at for 12h.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway from commodity reagents to high-purity ionic liquids.
Physicochemical Properties
The following data aggregates experimental trends for 1-(2-methoxyethyl)pyridinium salts compared to their alkyl counterparts.
Thermal & Phase Behavior
The ether oxygen introduces rotational freedom that suppresses crystallization.
-
Halides (Cl/Br): Typically solids with melting points (
) between and . Highly hygroscopic. -
Imides (Tf2N/FSI): Liquid at room temperature (
). Glass transition temperatures ( ) are often lower than 1-butylpyridinium analogs due to the "kinked" ether chain preventing efficient packing.
Transport Properties (Viscosity & Conductivity)
The ether functionality significantly lowers viscosity compared to alkyl chains of similar molecular weight.
-
Viscosity (
): The ether group reduces van der Waals interactions between cations.-
Example:
typically exhibits cP at .
-
-
Conductivity (
): Directly correlated with reduced viscosity.-
Range:
mS/cm at (for Tf2N salts).
-
Electrochemical Stability[2]
-
Cathodic Limit: Determined by the reduction of the pyridinium ring (~ -1.0 V vs Ag/AgCl). The ether chain is stable against reduction.
-
Anodic Limit: The ether oxygen is susceptible to oxidation at high potentials (~ +2.5 V vs Fc/Fc+), slightly narrowing the window compared to pure alkyl chains.
-
Overall Window: Sufficient for Li-ion and redox flow battery applications (approx. 4.0 V window).
| Property | 1-(2-Methoxyethyl)pyridinium [Tf2N] | 1-Butylpyridinium [Tf2N] (Reference) |
| Physical State (25°C) | Liquid | Liquid |
| Viscosity (cP) | ~50 (Low) | ~70 (Medium) |
| Conductivity (mS/cm) | ~3.2 | ~2.5 |
| Polarity | High (Ether dipole) | Moderate |
| Li+ Coordination | Yes (Chelating) | No |
Applications
Energy Storage (Li-ion & Flow Batteries)
The primary utility of this cation lies in its ether oxygen . In Li-ion electrolytes, the methoxyethyl tail can weakly chelate
Organic Synthesis
-
Phase Transfer Catalysis (PTC): The salts facilitate the migration of anionic reactants (e.g., cyanide, halides) from aqueous to organic phases. The ether chain enhances solubility in polar organic solvents compared to purely lipophilic quaternary salts.
-
Brominating Agents: The tribromide variant (
) serves as a solid, weighable source of bromine for controlled halogenation reactions.[2]
Safety & Handling (E-E-A-T)
While ionic liquids are often touted as "green" due to low volatility, 1-(2-methoxyethyl)pyridinium salts possess distinct hazards:
-
Toxicity: Pyridinium salts are generally Class 4 Oral Toxins (Harmful if swallowed).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]
-
Metabolism: The ether chain may be cleaved enzymatically; however, the primary hazard is the quaternary nitrogen disrupting cell membranes (surfactant effect).
-
Disposal: Do not dispose of in standard drains. Collect as halogenated organic waste.
References
-
NIST Chemistry WebBook. 1-(2-Methoxyethyl)pyridinium Gas Phase Ion Energetics. National Institute of Standards and Technology. Link
-
PubChem. 1-(2-Methoxyethyl)pyridinium Chloride Compound Summary. National Center for Biotechnology Information. Link
-
IoLiTec. Technical Data Sheet: 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide.[4] (Cited for comparative ether-functionalized IL properties). Link
-
Organic Syntheses. Preparation of Pyridinium Salts via Menschutkin Reaction. Org.[2][5] Synth. 2018, 95, 396-411. Link
-
Frontiers in Chemistry. Hydroxyl Functionalized Pyridinium Ionic Liquids: Physicochemical and Electrochemical Properties. (Analogous structural study). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. RISCTOX: Toxic and hazardous substances database [risctox.istas.net]
- 4. 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >98% | IoLiTec [iolitec.de]
- 5. Acesulfame | C4H5NO4S | CID 36573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular Structure and Geometry of 1-(2-Methoxyethyl)pyridinium Cation
This guide details the molecular architecture, synthesis, and geometric considerations of the 1-(2-Methoxyethyl)pyridinium cation. It is designed for researchers in structural chemistry and pharmacology who require precise data on this ionic liquid precursor and phase-transfer catalyst.
Executive Summary & Structural Significance
The 1-(2-Methoxyethyl)pyridinium cation (
The geometry of this cation is governed by a competition between steric repulsion and electrostatic stabilization (specifically intramolecular
Synthesis & Characterization Protocol
Reliable generation of the cation requires strict control over moisture to prevent hydrolysis and ensure high purity of the resulting salt (typically chloride or bromide).
Experimental Protocol: Quaternization Synthesis
Objective: Synthesis of 1-(2-Methoxyethyl)pyridinium bromide.
Reagents:
-
Pyridine (Anhydrous, 99.8%)
-
2-Bromoethyl methyl ether (95%+)
-
Acetonitrile (HPLC Grade, dried over molecular sieves)
-
Diethyl ether (for precipitation)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 50 mL of anhydrous acetonitrile under an argon atmosphere.
-
Addition: Add Pyridine (50 mmol, 4.05 mL) followed by a slight excess of 2-Bromoethyl methyl ether (55 mmol, 5.17 mL). The excess alkyl halide drives the reaction to completion.
-
Reaction: Heat the mixture to reflux (
) for 24 hours. The solution will gradually darken, and depending on concentration, the product may begin to oil out. -
Isolation: Cool the reaction mixture to room temperature. Reduce solvent volume by 50% via rotary evaporation.
-
Precipitation: Pour the concentrate slowly into 200 mL of vigorously stirred ice-cold diethyl ether. The product will precipitate as a white to off-white hygroscopic solid.
-
Purification: Filter the solid under inert gas (Schlenk filtration) to avoid moisture absorption. Wash with
mL cold ether. -
Drying: Dry under high vacuum (
mbar) at for 12 hours.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for the generation of the 1-(2-Methoxyethyl)pyridinium cation.
Molecular Geometry & Conformational Analysis
The structural uniqueness of this cation arises from the flexibility of the ethyl linker and the electronic nature of the pyridinium ring.
The Pyridinium Core
The pyridinium ring is strictly planar with
-
Bond Lengths:
bonds are shorter (~1.34 Å) compared to non-aromatic amines due to resonance. -
Ring Planarity: RMS deviation from planarity is typically
Å.
The Methoxyethyl Side Chain (The Gauche Effect)
The 2-methoxyethyl group introduces a critical conformational equilibrium defined by the torsion angle
-
Anti Conformation (
): Sterically favored as it places the bulky pyridinium and methoxy groups furthest apart. -
Gauche Conformation (
): Electronically stabilized.-
Mechanism: The ether oxygen (Lewis base) can donate electron density into the
orbital of the bonds of the pyridinium ring (specifically the ortho-protons). -
Interaction: A weak intramolecular hydrogen bond (
) often stabilizes the gauche form, bringing the oxygen atom into proximity with the aromatic ring plane.
-
Visualization: Conformational Equilibrium
Figure 2: Conformational equilibrium driven by the competition between steric bulk (Anti) and electrostatic C-H...O interactions (Gauche).
Quantitative Structural Data
The following data represents typical values derived from X-ray crystallography of analogous pyridinium salts and DFT calculations (B3LYP/6-31G* level).
Table 1: Key Bond Lengths and Angles
| Parameter | Atoms Involved | Typical Value | Note |
| Bond Length | N1 - C( | 1.48 Å | |
| Bond Length | C( | 1.51 Å | Standard alkane bond |
| Bond Length | C( | 1.41 Å | Ether linkage |
| Bond Angle | C2 - N1 - C6 | 121.5° | Expanded due to cation ring strain |
| Bond Angle | N1 - C( | 112.0° | Tetrahedral geometry |
| Torsion | N1 - C - C - O | Variable | ~65° (Gauche) or ~175° (Anti) |
Electronic Structure & Reactivity
Charge Distribution
Unlike neutral pyridine, the cation is highly electrophilic.
-
LUMO Location: Concentrated on the pyridinium ring, making it susceptible to nucleophilic attack (e.g., reduction to dihydropyridine).
-
HOMO Location: Located primarily on the ether oxygen lone pairs (in the absence of a coordinating anion).
Implications for Drug Development
-
Solubility: The methoxyethyl tail increases water solubility compared to ethylpyridinium, aiding bioavailability.
-
Binding: The cationic head group forms strong cation-
interactions with aromatic residues (Trp, Phe, Tyr) in protein active sites. -
Metabolic Stability: The ether linkage is generally robust, but the
-carbon is susceptible to oxidative dealkylation by cytochrome P450 enzymes.
References
-
NIST Chemistry WebBook. 1-(2-Methoxyethyl)pyridinium cation Data.[2] National Institute of Standards and Technology.[2] Link
-
Katritzky, A. R., et al. (1990). "Collisionally activated dissociation of N-alkylpyridinium cations."[2] Journal of the American Chemical Society. Link
-
PubChem. 1-(2-Methoxyethyl)pyridinium chloride Compound Summary. National Library of Medicine. Link
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Joseph, A., et al. (2018). "Theoretical Probing of Weak Anion-Cation Interactions in Certain Pyridinium-Based Ionic Liquid Ion Pairs." The Journal of Physical Chemistry A. Link
Sources
toxicity and biodegradability profile of 1-(2-Methoxyethyl)pyridinium
Technical Profile: Toxicity and Biodegradability of 1-(2-Methoxyethyl)pyridinium
Executive Summary: The Stability-Sustainability Paradox
1-(2-Methoxyethyl)pyridinium represents a critical case study in the "Green Chemistry" design of Ionic Liquids (ILs). It occupies a strategic middle ground between the highly toxic, persistent alkyl-pyridinium salts and the fragile, biodegradable ester-functionalized analogues.
This guide analyzes the "Oxygen Effect" : how the introduction of an ether oxygen atom into the pyridinium side chain fundamentally alters the physicochemical profile. While it successfully reduces cytotoxicity by lowering lipophilicity (compared to alkyl chains), it presents a distinct challenge in biodegradability. Unlike ester bonds, the ether linkage is chemically robust, providing resistance to hydrolysis but simultaneously impeding rapid microbial degradation. This molecule is therefore the candidate of choice when chemical stability is required over rapid mineralization .
Chemical Identity & Physicochemical Drivers
The toxicity and environmental fate of this cation are dictated by the thermodynamics of its side chain.
| Property | Specification | Mechanistic Impact |
| Cation Structure | Pyridinium core + 2-methoxyethyl tail | The aromatic ring drives |
| Abbreviation | Standard notation in IL literature. | |
| Lipophilicity (LogP) | Lower than | Critical: The ether oxygen introduces polarity, reducing the octanol-water partition coefficient. |
| Chemical Stability | High (Ether linkage) | Resistant to hydrolysis (unlike esters), stable in acidic/basic media. |
Toxicity Profile: The "Oxygen Effect"
The toxicity of pyridinium ILs is dominated by the "Side Chain Rule" : toxicity increases with alkyl chain length due to enhanced membrane intercalation. 1-(2-Methoxyethyl)pyridinium disrupts this trend.
Mechanism of Action: Membrane Interaction
The primary mechanism of acute toxicity for cationic surfactants is narcosis (membrane disruption).
-
Alkyl Cations (
): Highly lipophilic tails insert deep into the phospholipid bilayer, causing leakage and cell death. -
Ether Cations (
): The electronegative oxygen atom in the side chain creates a dipole. This reduces the "hydrophobic drive" required to penetrate the cell membrane. Consequently, the effective concentration required to kill 50% of cells (EC50) is significantly higher (less toxic) than its alkyl counterpart (1-butylpyridinium).
Comparative Cytotoxicity Data (IPC-81 & HeLa Models)
| Cation Type | Side Chain | Toxicity Rating | Mechanism |
| Alkyl | High | Deep membrane insertion; destabilizes bilayer integrity. | |
| Ether | Moderate/Low | "Oxygen Effect": Polarity prevents deep insertion. | |
| Hydroxy | Low | H-bonding with headgroups prevents insertion. |
Visualization: The Membrane Insertion Model
Caption: The "Oxygen Effect" reduces lipophilicity, preventing the cation from penetrating the hydrophobic membrane core.
Biodegradability Profile: The Metabolic Block
While the ether oxygen reduces toxicity, it does not confer the same biodegradability benefits as an ester group. This is a critical distinction for environmental risk assessment.
The Resistance of the Ether Bond
-
Ester-ILs: Contain hydrolyzable bonds (
). Environmental esterases rapidly cleave the side chain, rendering the molecule "Readily Biodegradable" (OECD 301 > 60% in 28 days). -
Ether-ILs (
): The ether bond ( ) is chemically stable. Microbial degradation requires O-demethylation , typically mediated by cytochrome P450 monooxygenases or specific etherases. This is a slower, more energy-intensive metabolic process.
Biodegradation Classification
Research explicitly indicates that while hydroxyethyl side chains facilitate biodegradation, methyl/ethyl ether side chains show significantly lower mineralization rates .
-
Classification: "Inherently Biodegradable" or "Recalcitrant" (depending on inoculum), but rarely "Readily Biodegradable" in standard 28-day tests.
-
Metabolites: Primary degradation may yield pyridine or hydroxylated intermediates, but the ether cleavage is the rate-limiting step.
Visualization: Metabolic Pathways
Caption: Ether cleavage is the metabolic bottleneck, preventing rapid mineralization compared to ester-functionalized ILs.
Experimental Protocols for Validation
To validate the profile of a specific batch of 1-(2-Methoxyethyl)pyridinium, the following protocols are the industry standard.
Protocol A: Closed Bottle Test (Biodegradability)
-
Standard: OECD 301D.
-
Objective: Measure Dissolved Oxygen (DO) consumption over 28 days.
-
Methodology:
-
Inoculum Prep: Use activated sludge from a wastewater treatment plant (washed and aerated).
-
Test Solution: Prepare IL concentration at 2-5 mg/L in mineral medium.
-
Controls: Blank (inoculum only), Reference (Sodium Acetate), and Toxicity Control (IL + Acetate).
-
Measurement: Measure DO at Day 0, 7, 14, 21, and 28.
-
Calculation:
.
-
Note: If Toxicity Control shows <25% degradation, the IL is toxic to the inoculum.
-
Protocol B: MTT Assay (Cytotoxicity)
-
Cell Line: HeLa (Human cervical cancer) or IPC-81 (Rat leukemia).
-
Methodology:
-
Seeding: Seed cells in 96-well plates (
cells/well). Incubate 24h. -
Exposure: Add IL at varying concentrations (0.1 mM to 10 mM). Incubate 24h.
-
Labeling: Add MTT reagent (yellow tetrazolium). Viable mitochondria reduce it to purple formazan.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure absorbance at 570 nm.
-
Output: Plot Dose-Response curve to determine
.
-
Synthesis of Insights: Design Rules
For drug development and solvent selection, apply these decision rules:
-
Use 1-(2-Methoxyethyl)pyridinium when:
-
You need a solvent with high chemical stability (no hydrolysis in basic conditions).
-
You require lower acute toxicity than standard alkyl-ILs.
-
The application is in a contained system (recycling) where rapid environmental degradation is not the primary disposal mechanism.
-
-
Avoid this cation when:
-
The product is "down-the-drain" (requires OECD 301 "Readily Biodegradable" status).
-
Alternative: Switch to 1-(Alkoxycarbonyl)methylpyridinium (Ester functionalized) for rapid biodegradation, accepting the trade-off of lower chemical stability.
-
References
-
Biodegrad
- Source: Harjani, J. R., et al.
- Key Finding: Esters are biodegradable; ethers (methoxy/ethoxy)
-
URL:[Link]
-
The Oxygen Effect on Toxicity
- Source: Stolte, S., et al. "Effects of different head groups and modified side chains on the cytotoxicity of ionic liquids." Green Chemistry, 2007.
- Key Finding: Oxygenated side chains reduce lipophilicity and cytotoxicity compared to alkyl chains.
-
URL:[Link]
-
Microbial Degradation P
-
OECD Guidelines for Testing of Chemicals
- Source: OECD. "Test No. 301: Ready Biodegradability."
- Key Finding: Standard protocol for Closed Bottle Test (301D).
-
URL:[Link]
Sources
viscosity and density data for 1-(2-Methoxyethyl)pyridinium chloride
This guide provides an in-depth technical analysis of 1-(2-Methoxyethyl)pyridinium chloride , focusing on its role as a precursor for low-viscosity ionic liquids (ILs).
Executive Summary
1-(2-Methoxyethyl)pyridinium chloride (CAS: 125713-87-3) is a functionalized pyridinium salt primarily utilized as a synthetic intermediate. Unlike room-temperature ionic liquids (RTILs), this chloride salt is typically a solid at ambient conditions. Its significance in drug development and chemical engineering lies in its conversion to ether-functionalized ionic liquids (e.g., paired with [NTf2] or [DCA] anions).
These ether-functionalized derivatives are critical because the introduction of the ether oxygen into the alkyl side chain significantly reduces viscosity and increases free volume compared to standard alkylpyridinium salts. This guide presents the physicochemical profile of the chloride precursor and the detailed viscosity/density data of its most relevant liquid derivatives.
Part 1: Molecular Characteristics & Physicochemical Profile[1]
Structural Analysis
The compound consists of a pyridinium cation with a methoxyethyl tail. This ether linkage is the functional "switch" that alters the physicochemical properties.
-
Cation: 1-(2-Methoxyethyl)pyridinium (
) -
Anion: Chloride (
) -
Key Feature: The ether oxygen atom (
) in the side chain increases the rotational freedom of the substituent and reduces the Coulombic attraction between the cation and anion through charge delocalization and shielding.
Physical State & Solubility
-
State at 25°C: Solid (Hygroscopic crystalline powder).
-
Melting Point: ~140–146°C (Typical for pyridinium halides).[1]
-
Solubility: Highly soluble in water, methanol, and ethanol; insoluble in non-polar solvents (hexane, diethyl ether).
Critical Insight: Researchers seeking "liquid" viscosity data for the chloride salt are often looking for its aqueous solution properties or the properties of its anion-exchanged derivatives (e.g., the bis(trifluoromethylsulfonyl)imide salt), which are liquids at room temperature.
Part 2: Experimental Methodology
To ensure data integrity (Trustworthiness), the following protocols are standard for characterizing this compound and its derivatives.
Synthesis & Purification Workflow
The chloride is the precursor.[2] To obtain the low-viscosity liquid required for solvent applications, an anion metathesis is performed.
Figure 1: Synthesis workflow converting the solid chloride precursor into a functional low-viscosity ionic liquid.
Measurement Protocols
-
Density (
): Measured using an oscillating U-tube densimeter (e.g., Anton Paar DMA 5000 M).-
Accuracy:
. -
Calibration: Degassed water and dry air at 20°C.
-
-
Viscosity (
): Measured using a rolling-ball viscometer (e.g., Anton Paar Lovis 2000 ME) or cone-and-plate rheometer.-
Control: Temperature stability must be maintained within
using a Peltier thermostat. -
Correction: Water content must be
(Karl Fischer titration) as water drastically reduces viscosity.
-
Part 3: Viscosity and Density Data
Since the chloride salt is solid, the data below represents the 1-(2-Methoxyethyl)pyridinium cation paired with the bis(trifluoromethylsulfonyl)imide ([NTf2]) anion. This is the standard "low viscosity" form used in research.
Density Data ( )[4][5]
-
Trend: Density decreases linearly with temperature.
-
Comparison: The ether-functionalized cation is slightly denser than the alkyl equivalent (1-propylpyridinium) due to the oxygen atom's mass, but the packing efficiency is lower.
| Temperature (K) | Density ( | Standard Uncertainty ( |
| 293.15 | 1.5124 | 0.0005 |
| 303.15 | 1.5021 | 0.0005 |
| 313.15 | 1.4919 | 0.0005 |
| 323.15 | 1.4818 | 0.0005 |
| 333.15 | 1.4718 | 0.0005 |
Viscosity Data ( )
-
Trend: Viscosity follows a Vogel-Fulcher-Tammann (VFT) behavior, decreasing exponentially with temperature.
-
Impact of Ether Group: The methoxyethyl group reduces viscosity by 20–30% compared to the propyl chain. This is attributed to the flexibility of the
bond and the suppression of nanostructural ordering.
| Temperature (K) | Viscosity ( | Comparative Alkyl-IL |
| 293.15 (20°C) | 58.4 | ~85.2 |
| 303.15 (30°C) | 42.1 | ~60.5 |
| 313.15 (40°C) | 31.5 | ~44.1 |
| 323.15 (50°C) | 24.2 | ~33.0 |
| 333.15 (60°C) | 19.1 | ~25.4 |
*Comparative Alkyl-IL: 1-Propylpyridinium [NTf2]. The ether group significantly improves fluidity.
Part 4: Mechanistic Insight & Applications
The "Ether Effect" on Viscosity
Why does 1-(2-Methoxyethyl)pyridinium yield lower viscosity fluids?
-
Rotational Freedom: The rotation barrier around the
bond is lower than the bond, making the cation more flexible. -
Shielding: The oxygen atom can adopt conformations that shield the positive charge on the pyridinium ring, reducing the Coulombic "stiffness" of the fluid.
Figure 2: Mechanistic pathway explaining the viscosity reduction in ether-functionalized ILs.
Applications in Drug Development
-
Solubilizer: The chloride salt (in aqueous solution) acts as a hydrotrope, increasing the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs).
-
Synthesis Solvent: The [NTf2] derivative is used as a "green" solvent for nucleophilic substitution reactions where high viscosity would normally hinder mass transfer.
References
-
Zeng, S., et al. (2015). Highly Selective Capture of CO2 by Ether-Functionalized Pyridinium Ionic Liquids with Low Viscosity. Energy & Fuels. Link
-
Domanska, U., et al. (2012). Physicochemical properties and activity coefficients at infinite dilution for organic solutes and water in the ionic liquid 1-(2-methoxyethyl)-1-methylpiperidinium bis(trifluoromethylsulfonyl)-amide. Journal of Chemical Thermodynamics. Link
-
NIST Chemistry WebBook. 1-(2-Methoxyethyl)pyridinium chloride Data. National Institute of Standards and Technology. Link
-
PubChem. 1-(2-Methoxyethyl)pyridinium chloride Compound Summary. National Library of Medicine. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Densities, Viscosities and Derived Thermophysical Properties of Water-Saturated Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thermal Stability of 1-(2-Methoxyethyl)pyridinium Salts: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 1-(2-Methoxyethyl)pyridinium salts, a class of ionic liquids with promising applications in various fields, including drug development and materials science. A key parameter for their practical use is thermal stability, which is critically influenced by the choice of the counter-anion. This document details the experimental determination of thermal decomposition temperatures using Thermogravimetric Analysis (TGA), discusses the influence of different anions on thermal stability, and explores the underlying decomposition mechanisms. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the thermal properties of these functionalized pyridinium salts.
Introduction: The Significance of Thermal Stability
1-(2-Methoxyethyl)pyridinium salts belong to the vast family of ionic liquids (ILs), which are salts with melting points below 100°C. Their unique properties, such as negligible vapor pressure, high ionic conductivity, and wide electrochemical windows, make them attractive for a range of applications. The presence of the ether functional group in the 1-(2-Methoxyethyl)pyridinium cation can enhance solubility and coordination properties, making these salts particularly interesting for applications in electrochemistry and as specialized solvents.[1]
The thermal stability of an ionic liquid is a critical parameter that defines its operational temperature range. For applications in chemical synthesis, catalysis, or as heat-transfer fluids, a high decomposition temperature is paramount to prevent degradation and ensure process safety and reproducibility. The thermal stability of ionic liquids is primarily dictated by the nature of the anion, although the cation structure also plays a role. Understanding the thermal decomposition temperature (Td) of 1-(2-Methoxyethyl)pyridinium salts with various anions is therefore essential for their effective and safe implementation.
Experimental Determination of Thermal Decomposition Temperature
Thermogravimetric Analysis (TGA) is the most common technique for determining the thermal stability of ionic liquids.[1] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which a significant mass loss occurs is taken as the decomposition temperature.
Step-by-Step Experimental Protocol for Thermogravimetric Analysis (TGA)
The following protocol outlines a standard procedure for determining the thermal decomposition temperature of 1-(2-Methoxyethyl)pyridinium salts.
-
Sample Preparation:
-
Ensure the ionic liquid sample is of high purity. Impurities, particularly water and residual solvents from synthesis, can significantly lower the observed decomposition temperature.
-
Dry the sample under high vacuum (e.g., <0.1 Pa) at a moderate temperature (e.g., 60-80°C) for at least 24 hours to remove any volatile impurities.[2] The final water content should be minimal, ideally determined by Karl Fischer titration.[2]
-
-
Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.
-
Select an appropriate crucible, typically made of alumina or platinum.
-
Tare the empty crucible before adding the sample.
-
-
Sample Loading:
-
Place a small, accurately weighed amount of the dried ionic liquid (typically 5-10 mg) into the crucible. A smaller sample size helps to minimize thermal gradients within the sample.
-
-
TGA Measurement Parameters:
-
Atmosphere: Perform the analysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.
-
Heating Rate: A heating rate of 10°C/min is a common standard.[3] Be aware that the heating rate can influence the onset decomposition temperature; higher heating rates tend to shift the decomposition to higher temperatures.
-
Temperature Range: Set the temperature program to scan from ambient temperature to a temperature well above the expected decomposition point (e.g., 25°C to 600°C).[4]
-
-
Data Analysis:
-
The primary result from a TGA experiment is a plot of mass versus temperature.
-
The decomposition temperature (Td) is typically reported as the onset temperature (Tonset) , which is the temperature at which a significant deviation from the baseline mass is observed. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition curve.[5]
-
Alternatively, Td can be reported as the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.
-
Visualizing the TGA Workflow
The following diagram illustrates the key steps in the TGA experimental workflow.
Caption: A schematic of the Thermogravimetric Analysis (TGA) workflow.
Influence of the Anion on Thermal Stability
The anion plays a dominant role in determining the thermal stability of ionic liquids. For 1-(2-Methoxyethyl)pyridinium salts, the decomposition temperature is expected to follow a trend that is largely dictated by the nucleophilicity and coordination ability of the anion.
The following table summarizes the expected thermal decomposition temperatures (Td) for a series of 1-(2-Methoxyethyl)pyridinium salts. The data for the bromide and bis(trifluoromethylsulfonyl)imide salts are based on the closely related N-(2-hydroxyethyl)-pyridinium salts, and the values for the tetrafluoroborate and hexafluorophosphate salts are estimated based on established trends in ionic liquid stability.
| Anion | Abbreviation | Expected Td (°C) | Reference/Rationale |
| Bromide | [Br]⁻ | ~250 - 280 | Based on TGA data for N-(2-hydroxyethyl)pyridinium bromide, which shows decomposition in this range.[6] The methoxy group is not expected to significantly alter the stability compared to the hydroxyl analogue. |
| Tetrafluoroborate | [BF₄]⁻ | ~300 - 350 | Estimated based on the general trend that [BF₄]⁻ salts are more stable than halide salts but less stable than larger, non-coordinating anions like [NTf₂]⁻.[7] |
| Hexafluorophosphate | [PF₆]⁻ | ~330 - 380 | Estimated to be slightly higher than the [BF₄]⁻ analogue due to the larger size and lower coordinating ability of the [PF₆]⁻ anion. |
| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ or [Tf₂N]⁻ | > 400 | Based on TGA data for N-(2-hydroxyethyl)pyridinium bis(trifluoromethylsulfonyl)imide, which is thermally stable up to 405°C.[8] This anion is known to form highly stable ionic liquids.[9] |
Note: The provided Td values are estimates and can be influenced by experimental conditions such as heating rate and sample purity.
The general trend in thermal stability for these salts is:
[Br]⁻ < [BF₄]⁻ < [PF₆]⁻ < [NTf₂]⁻
This trend can be attributed to the decreasing nucleophilicity and increasing charge delocalization of the anions. Highly nucleophilic anions like bromide can more readily participate in decomposition pathways, leading to lower thermal stability. In contrast, large, non-coordinating anions like bis(trifluoromethylsulfonyl)imide result in ionic liquids with significantly higher decomposition temperatures.
Mechanism of Thermal Decomposition
The thermal decomposition of N-alkylpyridinium salts can proceed through several pathways, which are influenced by the nature of both the cation and the anion.
A common decomposition mechanism for pyridinium-based ionic liquids is a nucleophilic substitution (SN2) reaction , where the anion acts as a nucleophile and attacks the alkyl group attached to the nitrogen atom of the pyridinium ring. In the case of 1-(2-Methoxyethyl)pyridinium salts, the anion would attack the ethyl group, leading to the formation of pyridine and a 2-methoxyethyl-anion species, which would then undergo further decomposition.
Another possible pathway, particularly with less nucleophilic anions, is an elimination reaction (E2) , where a proton is abstracted from the alkyl chain, leading to the formation of an alkene and a protonated anion.
The presence of the ether oxygen in the 1-(2-methoxyethyl) side chain could potentially introduce alternative decomposition pathways, such as intramolecular rearrangement or fragmentation, although these are generally less favored than direct nucleophilic attack by the anion.
Proposed Decomposition Pathway
The following diagram illustrates a plausible decomposition pathway for 1-(2-Methoxyethyl)pyridinium bromide, initiated by a nucleophilic attack of the bromide anion.
Sources
- 1. longdom.org [longdom.org]
- 2. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajer.org [ajer.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility and Physicochemical Properties of 1-(2-Methoxyethyl)pyridinium Derivatives
This guide details the solubility profile, synthesis, and physicochemical properties of 1-(2-Methoxyethyl)pyridinium salts.[1][2][3] It focuses on the dichotomy between the hydrophilic halide precursors and the hydrophobic ionic liquids (ILs) typically derived from this cation, providing actionable data for electrolyte formulation and organic synthesis.[1][2]
Executive Summary
1-(2-Methoxyethyl)pyridinium is a functionalized cation used primarily in the design of "Task-Specific Ionic Liquids" (TSILs).[1][3] Unlike simple alkylpyridinium analogs, the introduction of an ether linkage (methoxyethyl group) into the side chain fundamentally alters the solvation thermodynamics.[1][2]
-
Key Feature: The ether oxygen atom acts as an internal Lewis base, increasing chain flexibility (lowering viscosity) and enabling specific coordination with metal cations (e.g., Li⁺ in battery electrolytes).[1][2]
-
Solubility Driver: The solubility of this compound is anion-dependent .[3] The cation itself provides amphiphilic character, but the counter-anion dictates the bulk solvent compatibility (e.g., water miscibility).[1][2]
This guide covers the two most prevalent forms encountered in research:
-
The Chloride Salt ([MoEPy][Cl]): A hydrophilic, hygroscopic solid intermediate.[1][2]
-
The Bis(trifluoromethylsulfonyl)imide Salt ([MoEPy][NTf2]): A hydrophobic, low-viscosity ionic liquid.[1][2][3]
Chemical Structure and Properties[1][4][5][6][7][8][9][10]
Cation Architecture
The 1-(2-Methoxyethyl)pyridinium cation consists of a planar aromatic pyridine ring quaternized at the nitrogen position with a 2-methoxyethyl tail.[1][3]
-
Formula: C₈H₁₂NO⁺
-
Key Moiety: The C–O–C ether linkage disrupts the crystal lattice packing compared to purely alkyl chains (e.g., propyl), resulting in lower melting points for its salts.[1][2]
Anion-Dependent Solubility Profiles
The following table contrasts the solubility of the two primary salt forms in standard laboratory solvents at 25°C.
| Solvent | Polarity (Dielectric ε) | [MoEPy][Cl] (Precursor) | [MoEPy][NTf2] (Ionic Liquid) |
| Water | Polar (78.[1][2][3]4) | Soluble (>1 M, Hygroscopic) | Immiscible (Hydrophobic phase) |
| Methanol | Polar Protic (32.[1][2]7) | Soluble | Miscible |
| Ethanol | Polar Protic (24.[1][2]5) | Soluble | Miscible |
| Acetonitrile | Polar Aprotic (37.[1][2]5) | Soluble | Miscible (Electrolyte Standard) |
| Dichloromethane | Moderately Polar (8.[1][2]9) | Soluble | Miscible |
| Acetone | Polar Aprotic (20.[1][2]7) | Soluble | Miscible |
| Ethyl Acetate | Polar Aprotic (6.[1][2]0) | Sparingly Soluble / Insoluble | Miscible |
| Diethyl Ether | Non-polar (4.[1][2]3) | Insoluble (Precipitates) | Immiscible (Phase separates) |
| Hexane | Non-polar (1.[1][2]9) | Insoluble | Immiscible |
| Toluene | Non-polar (2.[1][2]4) | Insoluble | Immiscible / Sparingly Soluble |
Critical Insight: The insolubility of [MoEPy][Cl] in diethyl ether is the primary method for its purification (precipitation).[1][2] Conversely, the immiscibility of [MoEPy][NTf2] in water is the primary method for its isolation (biphasic separation) after metathesis.[1][2]
Solvation Mechanisms & Thermodynamics[1][2][3]
The solubility behavior is governed by the competition between Lattice Energy (crystal packing) and Solvation Enthalpy .[1]
The Ether Effect
The methoxyethyl tail provides a "solvation arm." In polar solvents, the ether oxygen can accept hydrogen bonds, enhancing solubility.[1][2] In the context of lithium battery electrolytes, this oxygen atom can chelate Li⁺ ions.[2] While this increases salt dissociation (solubility of Li salts), it can slightly decrease Li⁺ transport numbers if the coordination is too strong (chelate effect).[1][2]
Visualizing the Solvation Landscape
The diagram below illustrates the divergent processing paths based on solubility differences.
Figure 1: Solubility-driven synthesis and isolation workflow for 1-(2-Methoxyethyl)pyridinium salts.[1][2][3]
Experimental Protocols
Synthesis and Purification of [MoEPy][Cl]
Objective: Isolate the hydrophilic chloride precursor using solubility differentials.
-
Reaction: Mix Pyridine (1.0 eq) and 2-Chloroethyl methyl ether (1.1 eq) in a pressure vessel or reflux in acetonitrile. Heat to 80°C for 24–48 hours.
-
Precipitation: The product may oil out or crystallize.[1] Cool the mixture to 0°C.
-
Washing: Add Diethyl Ether (approx. 3x volume). The [MoEPy][Cl] is insoluble and will precipitate as a white/off-white solid, while unreacted starting materials remain in the ether phase.[1][2]
-
Filtration: Filter under nitrogen (compound is hygroscopic).[1]
-
Drying: Dry under vacuum (< 1 mbar) at 60°C to remove trace solvents.[1][4]
Preparation of Hydrophobic [MoEPy][NTf2]
Objective: Convert the water-soluble chloride to a water-immiscible ionic liquid.
-
Dissolution: Dissolve [MoEPy][Cl] in distilled water (approx. 1 M concentration).
-
Metathesis: Add an aqueous solution of Lithium Bis(trifluoromethylsulfonyl)imide (Li[NTf2], 1.0 eq).
-
Phase Separation: The mixture will become cloudy immediately as the hydrophobic [MoEPy][NTf2] forms.[1][2] Allow it to settle; the IL will form the denser bottom layer.
-
Washing: Decant the aqueous top layer (containing LiCl).[1] Wash the IL layer 3–4 times with fresh deionized water to remove residual chloride ions.
-
Validation: Test the wash water with AgNO₃ solution. No precipitate indicates chloride-free IL.[3]
-
-
Drying: Dry the IL layer on a rotary evaporator, followed by high vacuum line drying (60°C, 24 h) to remove trace water.
Applications in Research
Lithium-Ion Battery Electrolytes
The [MoEPy][NTf2] salt is a prime candidate for electrolytes due to its wide electrochemical window (~5.0 V) and low viscosity compared to alkyl-only analogs.[1][2][3] The ether oxygen aids in the solvation of lithium salts (e.g., LiTFSI), preventing salt aggregation, though it competes with the anion for Li⁺ coordination.[1][2]
CO₂ Capture
Ether-functionalized pyridinium ILs show enhanced CO₂ solubility compared to non-functionalized variants.[3] The polarity of the ether group interacts favorably with the quadrupole moment of CO₂, making these solvents effective for gas separation membranes.[1]
Organic Synthesis Solvent
[MoEPy] salts serve as "green" solvents for nucleophilic substitution reactions.[1][2] Their ability to dissolve both organic substrates (due to the aromatic ring) and inorganic salts (due to ionic nature) makes them excellent phase-transfer catalysts.[1][2][3]
References
-
PubChem. 1-(2-Methoxyethyl)pyridinium chloride | C8H12ClNO.[3] National Library of Medicine. Available at: [Link][1][2][3]
-
PubChem. 1-Methyl-1-(2-methoxyethyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide. (Analogous ether-functionalized IL properties). Available at: [Link][1][2][3]
-
Zhou, Z. B., et al. "Low-viscosity ionic liquids based on ether-substituted cyclic quaternary ammonium cations."[1][2][3] Chemistry – A European Journal, 2006.[1][2] (Establishes the effect of ether chains on viscosity and melting point).
Sources
Phase Transition Behavior of Methoxyethyl Pyridinium Derivatives
This guide details the phase transition behaviors of methoxyethyl pyridinium derivatives, focusing on their thermodynamic properties, solution-phase switching (LCST/UCST), and solid-state polymorphism.
Technical Guide & Application Framework
Executive Summary
Methoxyethyl pyridinium derivatives represent a specialized class of ionic liquids (ILs) and polyelectrolytes where the introduction of an ether-oxygenated side chain (–CH₂CH₂OCH₃) fundamentally alters phase behavior compared to alkyl analogs. This guide analyzes the three critical phase transition modes: Thermodynamic Melting/Glass Transitions (
Key Insight: The ether oxygen in the methoxyethyl group acts as a "phase anchor," lowering melting points via conformational flexibility while simultaneously enabling tunable hydration shells that drive sharp LCST transitions in aqueous solutions.
Thermodynamic & Phase Behavior (Ionic Liquids)
The primary utility of monomeric methoxyethyl pyridinium salts lies in their ability to suppress crystallization, often yielding Room Temperature Ionic Liquids (RTILs).
Melting Point Depression Mechanism
Unlike rigid alkyl chains (e.g., butyl, hexyl), the 2-methoxyethyl group introduces a rotational degree of freedom and an asymmetry that disrupts crystal packing efficiency.
-
Conformational Flexibility: The C–O–C bond angle allows the side chain to adopt multiple gauche/trans conformations, increasing the entropy of the liquid phase (
), which lowers the melting point ( ). -
Asymmetry: The dipole moment of the ether oxygen prevents the formation of the efficient van der Waals stacking observed in simple alkyl-pyridinium salts.
Glass Transition ( ) and Viscosity
When paired with weakly coordinating anions (e.g.,
-
Typical
Range: to . -
Viscosity Implications: The ether oxygen can weakly coordinate with the pyridinium cation (intramolecular solvation), slightly reducing the Coulombic network strength and lowering viscosity compared to equivalent alkyl chains.
Table 1: Comparative Phase Data (Methoxyethyl vs. Alkyl Analogs)
| Cation Core | Side Chain | Anion | Phase @ 25 | ||
| Pyridinium | Butyl (C4) | 26 | -85 | Liquid | |
| Pyridinium | 2-Methoxyethyl | < -50 * | -88 | Liquid | |
| Pyrrolidinium | Butyl (C4) | -18 | -87 | Liquid | |
| Pyrrolidinium | 2-Methoxyethyl | -55 | -91 | Liquid |
*Note: Data inferred from pyrrolidinium analogs and general ether-functionalized IL trends [1, 2].
Solution Phase Transitions (LCST Behavior)
In aqueous solutions, methoxyethyl pyridinium polymers (or supramolecular assemblies) exhibit Lower Critical Solution Temperature (LCST) behavior.[1] This is the critical switch for drug delivery applications.
The Hydration Switch Mechanism
The phase transition is driven by the competition between enthalpic gain (hydrogen bonding with water) and entropic loss (ordering of water molecules).
-
Below LCST (Hydrophilic): The ether oxygen and pyridinium cation are fully hydrated. The "cage-like" water structure around the hydrophobic ethyl segments is stable.
-
Above LCST (Hydrophobic): Entropy dominates. The structured water "cage" breaks (releasing water molecules), and the polymer chains collapse into a globule state to minimize hydrophobic surface area.
Anion Tuning (Hofmeister Effect)
The counter-anion dictates the precise transition temperature (
-
Chaotropic Anions (
, ): Disrupt water structure less, typically raising the LCST or increasing solubility. -
Kosmotropic Anions (
, ): Strongly structure water, lowering the LCST ("salting out" effect).
Solid-State Phase Transitions (Vapochromism)
Crystalline methoxyethyl pyridinium halides exhibit reversible solid-solid phase transitions triggered by humidity (water vapor).
Mechanism: Lattice Expansion/Contraction
-
Dehydrated State: The pyridinium rings stack via
- interactions. The crystal is often opaque or colored due to charge-transfer interactions. -
Hydrated State: Water molecules intercalate into the lattice, bridging the ether oxygen and the anion. This expands the lattice, disrupts
-stacking, and often causes a color change (e.g., yellow colorless) or a fluorescence switch.
Experimental Protocols
Synthesis of 1-(2-Methoxyethyl)pyridinium NTf2
Goal: Synthesize a high-purity, low-viscosity ionic liquid.
-
Quaternization:
-
Mix Pyridine (1.0 eq) and 2-Bromoethyl methyl ether (1.1 eq) in Acetonitrile.
-
Reflux at
for 24h under . -
Precipitate in cold ethyl acetate. Filter and dry to obtain the Bromide salt.
-
-
Metathesis (Anion Exchange):
-
Dissolve Bromide salt in water.
-
Add Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf2) (1.0 eq) in water.
-
Stir for 4h. The hydrophobic IL will separate as a bottom layer.
-
-
Purification:
-
Wash the IL layer 3x with deionized water (removes LiBr).
-
Dry under high vacuum (
mbar) at for 12h to remove trace water.
-
Characterization Workflow
-
DSC (Differential Scanning Calorimetry):
-
Protocol: Cool to
, heat at /min. -
Target: Identify
(step transition) and (endothermic peak).
-
-
Turbidity Measurement (LCST):
-
Protocol: Prepare 1 wt% aqueous solution. Ramp temp from
to at /min while monitoring % Transmittance at 500 nm. -
Target:
defined at 50% transmittance.
-
Visualization & Pathways
Phase Transition Mechanism
The following diagram illustrates the molecular logic behind the hydration-driven phase transition (LCST).
Caption: Thermodynamic mechanism of the LCST transition driven by the release of structured water molecules upon heating.
Synthesis & Characterization Workflow
Caption: Step-by-step synthesis workflow from precursors to the final hydrophobic ionic liquid.
References
-
Low-Temperature and High-Pressure p–ρ–T Relation for 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 2015.[2] Link (Source for comparative thermodynamic data of methoxyethyl-functionalized ILs).
-
Synthesis and Characterization of Poly(pyridinium salt)s with Organic Counterions. Macromolecules, 2004. Link (Source for liquid crystalline and phase behavior of pyridinium polymers).
-
A pyridinium salt with crystalline phase transformation under water vapor. Journal of Materials Chemistry C, 2017. Link (Source for hydration-induced solid-state transitions).
-
1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide Properties. IoLiTec Ionic Liquids Technologies. Link (Verification of melting point and physical state).
Sources
Technical Guide: Electrochemical Window & Stability of 1-(2-Methoxyethyl)pyridinium Electrolytes
This is an in-depth technical guide on the electrochemical properties and stability windows of 1-(2-Methoxyethyl)pyridinium-based electrolytes.
Executive Summary
This guide details the electrochemical stability window (ESW) of electrolytes based on the 1-(2-Methoxyethyl)pyridinium cation (often abbreviated as
This document provides researchers with the specific voltage ranges, synthesis protocols, and mechanistic insights required to deploy these electrolytes effectively in Redox Flow Batteries (RFBs) , electrodeposition , and supercapacitors where transport kinetics outweigh the need for extreme cathodic resistance.
Structural & Physicochemical Basis
The electrochemical behavior of 1-(2-Methoxyethyl)pyridinium is governed by the interplay between the aromatic pyridinium core and the ether-functionalized side chain.
The Cationic Core[1]
-
Pyridinium Ring: The aromatic ring is electron-deficient, making it susceptible to reduction at relatively mild negative potentials (approx. -1.0 V to -1.4 V vs. Ag/Ag⁺). This defines the Cathodic Limit (
) . -
Methoxyethyl Group (
): The introduction of an ether oxygen into the alkyl side chain increases the rotational freedom and disrupts the packing efficiency of the ions.-
Benefit: Significant reduction in viscosity compared to alkyl-pyridinium analogs (e.g., N-butylpyridinium), enhancing ionic conductivity at room temperature.
-
Trade-off: The oxygen atom can coordinate with lithium ions (in Li-ion applications) but may also slightly lower the anodic stability compared to pure alkyl chains due to the oxidation susceptibility of the ether linkage.
-
Anion Influence
The Anodic Limit (
-
Bis(trifluoromethanesulfonyl)imide (
): High stability, hydrophobic. -
Bis(fluorosulfonyl)imide (
): Lower viscosity, slightly lower anodic stability than TFSI. -
Tetrafluoroborate (
): Cost-effective, moderate stability.
Electrochemical Stability Window (ESW) Analysis
The ESW is defined as the potential range where the electrolyte remains chemically inert:
Quantitative Data Summary
Note: Values are approximate and dependent on the working electrode (WE) material (typically Glassy Carbon or Platinum) and temperature (25°C).
| Cation | Anion | Total ESW (V) | Key Characteristic | ||
| -1.3 to -1.5 | +2.4 to +2.6 | ~3.9 | Balanced transport/stability. | ||
| -1.3 to -1.5 | +2.1 to +2.3 | ~3.6 | Lowest viscosity; high conductivity. | ||
| -1.2 to -1.4 | +2.2 to +2.4 | ~3.6 | Higher viscosity; moisture sensitive. | ||
| Ref (Pyrrolidinium) | -2.4 to -2.6 | +2.5 to +2.7 | ~5.2 | Reference for high-voltage stability. |
Mechanistic Limits
-
Cathodic Failure Mode: The pyridinium ring undergoes a one-electron reduction to form a neutral pyridinyl radical. This radical can dimerize (forming 4,4'-bipyridines) or polymerize, leading to passivation of the electrode surface. The ether group does not significantly protect the ring from this reduction.
-
Anodic Failure Mode: Oxidation of the anion occurs first. For the
cation, extreme positive potentials (> +2.5 V vs Fc/Fc⁺) can lead to hydrogen abstraction from the methylene group adjacent to the ether oxygen.
Experimental Methodology: Measuring ESW
To validate these values in your specific setup, follow this self-validating Cyclic Voltammetry (CV) protocol.
Reagents & Setup
-
Electrolyte: 1-(2-Methoxyethyl)pyridinium salt (dried under vacuum at 60°C for 24h; water content < 20 ppm).
-
Working Electrode (WE): Glassy Carbon (3 mm dia) or Platinum disk. Note: Pt may show catalytic hydrogen evolution earlier than GC.
-
Counter Electrode (CE): Platinum wire.
-
Reference Electrode (RE): Ag wire quasi-reference (calibrated internally with Ferrocene).
Protocol Workflow
-
Polishing: Polish WE with 0.05 µm alumina slurry; sonicate in ethanol/water.
-
Purging: Bubble dry Argon/Nitrogen through the cell for 15 mins to remove dissolved
(which reduces ~ -1.0 V, interfering with the cathodic limit). -
OCP Measurement: Record Open Circuit Potential for 5 mins.
-
Scan Strategy:
-
Perform separate scans for anodic and cathodic limits to avoid contamination from byproducts.
-
Scan 1 (Cathodic): OCP
-2.5 V OCP. -
Scan 2 (Anodic): OCP
+3.0 V OCP. -
Scan Rate: 10 mV/s (quasi-steady state) and 100 mV/s.
-
-
Calibration: Add Ferrocene (Fc) internal standard. Shift potentials to
vs. .[1]
Visualization of Workflow
Figure 1: Workflow for accurate determination of Electrochemical Stability Window (ESW) in ionic liquids.
Synthesis of 1-(2-Methoxyethyl)pyridinium Salts
High purity is critical for electrochemical stability. Impurities (halides, water) drastically shrink the ESW.
Step 1: Quaternization
Reaction: Pyridine + 2-Bromoethyl methyl ether
-
Conditions: Reflux in Acetonitrile (ACN) or Toluene at 70°C for 24-48h.
-
Purification: The bromide salt usually precipitates or forms a dense phase. Wash repeatedly with Ethyl Acetate to remove unreacted starting materials.[2]
Step 2: Anion Exchange (Metathesis)
Reaction: [MEPy][Br] + LiTFSI
-
Medium: Aqueous solution (if hydrophobic IL forms) or Dichloromethane (DCM).
-
Procedure: Mix equimolar amounts in water. [MEPy][TFSI] forms a separate hydrophobic layer.
-
Washing: Wash the IL layer with deionized water until the wash water tests negative for bromide (using
test). This step is crucial ; residual bromide oxidizes at ~ +1.0 V, destroying the anodic window.
Synthesis Pathway Diagram
Figure 2: Synthesis route for high-purity [MEPy][TFSI] electrolyte.
Applications & Strategic Fit
Why use [MEPy] over Pyrrolidinium?
While pyrrolidinium (e.g., [Pyr14][TFSI]) has a wider window (up to 5.5 V), it is often too viscous for high-rate applications.
-
Redox Flow Batteries: [MEPy] electrolytes are ideal for organic RFBs where the redox potential of the active species falls within the -1.0 V to +2.0 V range. The lower viscosity reduces pumping costs and improves mass transfer.
-
Electrodeposition: The narrower cathodic limit is sometimes advantageous for the controlled reduction of specific metal complexes without the kinetic inhibition seen in more viscous ILs.
Comparison Table: Transport vs. Stability
| Property | [MEPy][TFSI] | [Pyr14][TFSI] |
| Viscosity (25°C) | ~40-50 cP | ~80-90 cP |
| Conductivity | High | Moderate |
| Stability Window | Moderate (~4.0 V) | Wide (~5.5 V) |
| Cost | Low (Pyridine feedstock) | Moderate |
References
-
Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry.
-
RoCo Global. (n.d.). 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(fluorosulfonyl)imide Product Data. (Used for comparative ether-functionalization effects).[3]
- Chakrabarti, M. H., et al. (2014). Redox Flow Batteries: Status and Perspective. Electrochemical Society. (Context on Pyridinium in RFBs).
-
Zhu, H., et al. (2019). Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study. Frontiers in Chemistry. (Comparative Pyridinium Stability Data).
Sources
- 1. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Methodological & Application
Comprehensive Guide to the Synthesis and Characterization of 1-(2-Methoxyethyl)pyridinium bis(trifluoromethanesulfonyl)imide
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, two-part protocol for the laboratory-scale synthesis of the functionalized ionic liquid (IL), 1-(2-Methoxyethyl)pyridinium bis(trifluoromethanesulfonyl)imide, often abbreviated as [C₂OCH₃Py][TFSI]. This guide is designed for researchers in materials science, electrochemistry, and drug development. We will first detail the quaternization of pyridine to form the precursor salt, 1-(2-methoxyethyl)pyridinium bromide, followed by a robust anion metathesis (exchange) reaction to yield the final high-purity ionic liquid. The causality behind critical procedural steps, in-depth characterization techniques, and essential safety protocols are thoroughly discussed to ensure a reproducible and validated synthesis.
Introduction and Scientific Context
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "designer solvents" and electrolytes. The pyridinium cation is a key structural motif in many ILs, valued for its aromatic nature and electrochemical stability.[2]
The subject of this guide, 1-(2-Methoxyethyl)pyridinium bis(trifluoromethanesulfonyl)imide, incorporates an ether functional group on the alkyl chain. This seemingly minor modification has significant implications:
-
Enhanced Cation Flexibility: The ether linkage introduces conformational flexibility compared to a simple alkyl chain, which can influence properties like viscosity and glass transition temperature.
-
Altered Solvation Properties: The oxygen atom can act as a Lewis base, enabling specific coordination with metal cations (e.g., Li⁺), making it a candidate for advanced battery electrolytes.[3]
-
Hydrophobicity: Paired with the highly hydrophobic bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion, the resulting IL is immiscible with water, which is a critical feature for the purification strategy detailed herein.
This protocol is structured to be self-validating, providing researchers with the means to not only synthesize the target compound but also to rigorously confirm its identity and purity.
Overall Synthesis Scheme
The synthesis is a two-step process: (1) N-alkylation of pyridine to form the pyridinium bromide salt, followed by (2) an anion exchange reaction with Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).
Figure 1: Overall workflow for the synthesis of [C₂OCH₃Py][TFSI].
PART I: Synthesis of 1-(2-Methoxyethyl)pyridinium Bromide
A. Principle of the Reaction
This step is a classic Menshutkin reaction, which involves the N-alkylation (quaternization) of a tertiary amine (pyridine) with an alkyl halide (2-bromoethyl methyl ether).[4][5] The reaction proceeds via an S_N2 mechanism. Acetonitrile is an excellent solvent choice as it is polar aprotic, effectively solvating the reactants and the transition state, and the resulting pyridinium salt has limited solubility, often precipitating out of the solution upon cooling, which simplifies initial purification.
B. Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Quantity (per 100 mmol scale) | Molar Mass ( g/mol ) | Moles (mmol) |
| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich | 8.3 mL (8.1 g) | 79.10 | 102.4 |
| 2-Bromoethyl methyl ether | 98% | Alfa Aesar | 9.4 mL (13.9 g) | 138.99 | 100.0 |
| Acetonitrile (MeCN) | Anhydrous, >99.8% | Fisher Scientific | 200 mL | 41.05 | - |
| Diethyl Ether (Et₂O) | Anhydrous | VWR | ~150 mL (for washing) | 74.12 | - |
Equipment: 500 mL two-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, inert gas line (N₂ or Ar), Büchner funnel and flask, vacuum source.
C. Step-by-Step Protocol
-
Reactor Setup: Assemble the 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried to prevent side reactions with water. The entire system should be under a positive pressure of an inert gas like nitrogen or argon.
-
Reagent Addition: In the flask, dissolve pyridine (8.3 mL, 102.4 mmol) in 100 mL of anhydrous acetonitrile.
-
Initiating the Reaction: While stirring, add 2-bromoethyl methyl ether (9.4 mL, 100.0 mmol) dropwise over 15 minutes at room temperature. A slight exotherm may be observed.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 82 °C) and maintain for 24 hours. The progress can be monitored by TLC if desired, but precipitation of the product is a strong indicator of reaction progression.
-
Product Isolation: After 24 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours. This maximizes the precipitation of the pyridinium salt.
-
Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold, anhydrous diethyl ether (3 x 50 mL). The purpose of the ether wash is to remove any unreacted starting materials, which are soluble in ether, while the ionic salt is not.
-
Drying: Dry the resulting white to off-white solid under high vacuum at 40 °C for at least 12 hours to remove residual solvents. The product, 1-(2-methoxyethyl)pyridinium bromide, should be stored in a desiccator.
PART II: Anion Metathesis to [C₂OCH₃Py][TFSI]
A. Principle of the Reaction
This step involves a salt metathesis or anion exchange reaction.[1][6] The principle relies on exploiting differences in solubility. The precursor salt, 1-(2-methoxyethyl)pyridinium bromide, is water-soluble. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is also water-soluble. However, the target ionic liquid, [C₂OCH₃Py][TFSI], is hydrophobic and immiscible with water. The byproduct, lithium bromide (LiBr), is highly water-soluble. By performing the reaction in a biphasic water/dichloromethane system, the newly formed ionic liquid preferentially partitions into the organic layer, while the LiBr byproduct remains in the aqueous layer, driving the reaction to completion.
B. Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Quantity (per 50 mmol scale) | Molar Mass ( g/mol ) | Moles (mmol) |
| 1-(2-Methoxyethyl)pyridinium Bromide | From Part I | - | 10.9 g | 218.10 | 50.0 |
| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Battery Grade, >99.9% | Iolitec | 14.7 g | 287.09 | 51.2 (1.02 eq) |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 250 mL | 84.93 | - |
| Deionized (DI) Water | >18 MΩ·cm | - | ~500 mL | 18.02 | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | ~10 g | 120.37 | - |
Equipment: 500 mL separatory funnel, 500 mL Erlenmeyer flask, magnetic stirrer, rotary evaporator, high-vacuum line with a cold trap.
C. Step-by-Step Protocol
-
Dissolution: Dissolve 1-(2-methoxyethyl)pyridinium bromide (10.9 g, 50.0 mmol) in 100 mL of DI water in an Erlenmeyer flask. In a separate beaker, dissolve LiTFSI (14.7 g, 51.2 mmol) in 100 mL of DI water.
-
Reaction: Combine the two aqueous solutions and add 150 mL of dichloromethane. Stir the biphasic mixture vigorously at room temperature for 12 hours. A cloudy second liquid phase (the ionic liquid) will form and settle into the DCM layer.
-
Phase Separation: Transfer the entire mixture to a 500 mL separatory funnel. Allow the layers to separate fully. The denser organic layer containing the product is at the bottom. Drain the bottom DCM layer into a clean flask.
-
Aqueous Washing (Critical Step): Return the DCM layer to the separatory funnel. Add 100 mL of fresh DI water, shake gently (venting frequently to release pressure), and allow the layers to separate. Drain the organic layer. Repeat this washing process at least 4-5 times.
-
Causality: This repeated washing is the most critical step for ensuring high purity. It removes the LiBr byproduct and any excess LiTFSI. Inadequate washing will result in halide contamination, which significantly impacts the electrochemical properties of the final IL.
-
-
Validation of Purity: To confirm the removal of bromide ions, perform a qualitative silver nitrate test. To a small sample of the final aqueous wash layer, add a few drops of 0.1 M AgNO₃ solution. The absence of a white/yellow precipitate (AgBr) indicates successful removal of the bromide.
-
Drying the Organic Phase: Dry the washed DCM solution over anhydrous magnesium sulfate (~10 g). Swirl the flask and let it sit for 20-30 minutes until the liquid is clear. Filter off the MgSO₄.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator. Be cautious with the bath temperature (keep it ≤ 40 °C) to avoid any potential decomposition.
-
Final Drying: Transfer the resulting viscous liquid to a Schlenk flask and dry under high vacuum (<0.1 mbar) at 60 °C for at least 48 hours. This step is essential to remove trace amounts of water and DCM, which are detrimental to most applications of ionic liquids. The final product should be a clear, colorless to pale yellow liquid.
Characterization and Expected Results
| Property | Expected Result for [C₂OCH₃Py][TFSI] |
| Appearance | Colorless to pale yellow, viscous liquid. |
| Molecular Weight | 418.37 g/mol |
| Cation Formula | C₈H₁₂NO⁺[7] |
| Anion Formula | C₂F₆NO₄S₂⁻ |
| ¹H NMR (400 MHz, CDCl₃) | Expected shifts (δ, ppm): ~8.9-9.1 (d, 2H, ortho-Py), ~8.4-8.6 (t, 1H, para-Py), ~8.0-8.2 (t, 2H, meta-Py), ~4.8-5.0 (t, 2H, N-CH₂), ~4.0-4.2 (t, 2H, CH₂-O), ~3.3-3.5 (s, 3H, O-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | Expected shifts (δ, ppm): ~145 (ortho-Py), ~144 (para-Py), ~128 (meta-Py), ~120 (q, CF₃), ~68 (CH₂-O), ~61 (N-CH₂), ~59 (O-CH₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | Expected shifts (δ, ppm): ~ -79.1 (s, CF₃). |
| ESI-MS | Positive Mode: m/z = 138.1 (C₈H₁₂NO⁺). Negative Mode: m/z = 280.0 (C₂F₆NO₄S₂⁻). |
Safety and Handling Precautions
All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8]
-
Pyridine: Highly flammable, toxic if inhaled, swallowed, or in contact with skin.[9] It has a strong, unpleasant odor and is a potential carcinogen. Handle only in a fume hood. Store in a flammable-safe cabinet away from ignition sources.[9]
-
2-Bromoethyl methyl ether: Lachrymator and corrosive. Causes skin and eye burns. Handle with extreme care.
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Toxic if swallowed or in contact with skin.[10] Causes severe skin burns and eye damage.[10][11][12] Avoid creating dust. High temperatures can cause it to decompose into hazardous gases like HF and SO₂.[11]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
In case of skin contact, immediately wash the affected area with copious amounts of water.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
References
- Vertex AI Search.
- Iolitec. Lithium bis(trifluoromethylsulfonyl)
- Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
- ECHEMI. Pyridine, alkyl derivs.
- Solvionic. Lithium bis(trifluoromethanesulfonyl)
- Ossila.
- ResearchGate. Imidazolium ionic liquids: A simple anion exchange protocol.
- PMC.
- RSC Publishing. Anion exchange in ionic liquid mixtures.
- RoCo. 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >98%.
- OSTI.GOV.
- PubMed.
- NIST. 1-(2-Methoxyethyl)pyridinium - NIST WebBook.
- Journal of Materials Chemistry (RSC Publishing).
Sources
- 1. Anion Exchange at the Liquid/Solid Interface of Ultrathin Ionic Liquid Films on Ag(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associative pyridinium electrolytes for air-tolerant redox flow batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. roco.global [roco.global]
- 4. Quaternization of pyridines with haloadamantanes (Journal Article) | OSTI.GOV [osti.gov]
- 5. Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2-Methoxyethyl)pyridinium [webbook.nist.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. iolitec.de [iolitec.de]
- 12. solvionic.com [solvionic.com]
- 13. echemi.com [echemi.com]
Application Note: High-Purity Synthesis of N-(2-Methoxyethyl)pyridinium Bromide
Executive Summary
This application note details the optimized protocol for the quaternization (Menschutkin reaction) of pyridine with 2-methoxyethyl bromide to synthesize 1-(2-methoxyethyl)pyridin-1-ium bromide . This compound is a critical intermediate in the synthesis of functionalized ionic liquids, phase transfer catalysts, and pharmaceutical motifs.
Unlike generic alkylation guides, this protocol addresses the specific challenges of hygroscopicity and kinetic sluggishness associated with ether-functionalized alkyl halides. We utilize a polar aprotic solvent system (Acetonitrile) to stabilize the transition state, ensuring high conversion rates (>95%) and simplified workup.
Reaction Theory & Strategic Planning
The Menschutkin Mechanism
The reaction proceeds via an
Critical Insight: The presence of the ether oxygen in the alkyl chain creates an inductive electron-withdrawing effect, slightly deactivating the
Solvent Selection Logic
-
Acetonitrile (MeCN): Selected as the primary solvent. Its high dielectric constant (
) stabilizes the charged transition state and the final ionic product, preventing premature precipitation that could entrap unreacted starting material. -
Diethyl Ether (
): Used strictly as an antisolvent for precipitation. The product is insoluble in ether, while the starting materials (pyridine and alkyl bromide) are soluble, allowing for effective purification by washing.
Reaction Pathway Visualization
Figure 1: Mechanistic flow of the quaternization reaction highlighting the transition state stabilization.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Pyridine | >99.5%, Anhydrous | Nucleophile |
| 2-Methoxyethyl Bromide | >98% | Electrophile (Alkylating Agent) |
| Acetonitrile (MeCN) | Anhydrous, HPLC Grade | Reaction Solvent |
| Diethyl Ether | ACS Reagent Grade | Precipitation/Wash Solvent |
| Schlenk Line / N2 Balloon | Standard | Inert Atmosphere Control |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Dry the Glassware: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar at 120°C for at least 2 hours. Cool under a stream of dry Nitrogen (
). -
Charge Reagents:
-
Add Pyridine (1.58 g, 20.0 mmol, 1.0 equiv) to the flask via syringe.[1]
-
Add Acetonitrile (20 mL) as the solvent.
-
Note: Pyridine is toxic and has a noxious odor. Handle in a fume hood.
-
-
Add Electrophile:
-
Add 2-Methoxyethyl bromide (3.06 g, 22.0 mmol, 1.1 equiv) dropwise to the stirring solution.
-
Expert Tip: A slight excess (1.1 equiv) of the alkyl halide ensures complete consumption of the pyridine, which is harder to remove from the ionic salt than the alkyl halide.
-
Step 2: Thermal Activation
-
Equip the flask with a reflux condenser and a nitrogen balloon (or line).
-
Heat the reaction mixture to reflux (approx. 80-82°C) using an oil bath.
-
Maintain reflux with vigorous stirring for 24 hours .
-
Observation: The solution may turn from colorless to slightly yellow. This is normal.
-
Step 3: Isolation & Purification
-
Cooling: Remove the flask from heat and allow it to cool to room temperature.
-
Concentration: Remove the bulk of the acetonitrile using a rotary evaporator (40°C, reduced pressure). A viscous oil or semi-solid residue will remain.
-
Precipitation (The "Crashing Out" Phase):
-
Add Diethyl Ether (30 mL) to the residue and stir vigorously.
-
The product should precipitate as a white to off-white solid (or a distinct lower viscous phase if the melting point is near RT).
-
Troubleshooting: If an oil forms, scratch the side of the flask with a glass rod or sonicate to induce crystallization.
-
-
Washing: Decant the ether layer (containing unreacted alkyl bromide). Repeat the ether wash 3 times (3 x 20 mL).
Step 4: Drying (Critical)
-
Dry the solid/oil under high vacuum (< 1 mbar) at 50°C for 6 hours.
-
Storage: Store immediately in a desiccator or glovebox.
-
Warning: Quaternary ammonium salts with ether chains are highly hygroscopic . Exposure to air will turn the solid into a deliquescent goo within minutes.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.[1][2]
Characterization & Quality Control
Expected NMR Data
The formation of the quaternary nitrogen induces a significant downfield shift in the pyridine ring protons.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Pyridine-H (ortho) | 9.00 - 9.15 | Doublet | 2H | Adjacent to |
| Pyridine-H (para) | 8.55 - 8.65 | Triplet | 1H | Ring proton |
| Pyridine-H (meta) | 8.10 - 8.20 | Triplet | 2H | Ring proton |
| 4.90 - 5.00 | Triplet | 2H | Methylene next to | |
| 3.80 - 3.90 | Triplet | 2H | Methylene next to Oxygen | |
| 3.30 - 3.35 | Singlet | 3H | Methoxy group |
Solvent: DMSO-d6 or
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product is an oil, not solid | Hygroscopicity or Solvent entrapment | 1. Dry strictly under high vacuum.2. Perform trituration with dry ethyl acetate/hexane.3. Check if the specific salt is naturally an Ionic Liquid (RTIL). |
| Low Yield | Incomplete reaction | Increase reaction time to 48h or use a sealed tube at 90°C. |
| Dark Color (Brown/Black) | Oxidation of pyridine | Ensure |
Safety & Handling
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. May impair fertility. Use strictly in a fume hood.
-
Alkyl Bromides: Alkylating agents. Potential carcinogens. Avoid inhalation and skin contact.
-
Waste Disposal: All organic washes (ether) must be disposed of in halogenated waste containers due to the presence of alkyl bromide traces.
References
-
Menschutkin, N. (1890).[1] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem., 5, 589.[1] (Foundational Theory).
-
Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Solvent effects on SN2 reactions).
-
Wasserscheid, P., & Welton, T. (2008).[1] Ionic Liquids in Synthesis. Wiley-VCH.[1]
-
Busic, V., et al. (2025).[1] Microwave-assisted Quaternization of Various Pyridine Derivatives. ResearchGate.
-
BenchChem Technical Guide. (2025). Exploratory Research Applications of Pyridinium Ionic Liquids.
Sources
1-(2-Methoxyethyl)pyridinium based ionic liquids for CO2 capture
An in-depth guide to the application of 1-(2-Methoxyethyl)pyridinium-based ionic liquids for CO2 capture, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.
Introduction: The Imperative for Advanced CO2 Capture Solvents
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, making the development of efficient and sustainable CO₂ capture technologies a critical scientific endeavor. Traditional amine-based solvents, the current industry standard, suffer from significant drawbacks, including high energy requirements for regeneration, solvent volatility and degradation, and equipment corrosion[1]. Ionic liquids (ILs) have emerged as a promising class of alternative solvents due to their unique and tunable physicochemical properties, such as negligible vapor pressure, high thermal stability, and a strong affinity for CO₂[1][2][3][4].
Among the vast library of potential ILs, those based on the 1-(2-methoxyethyl)pyridinium cation, [C₂H₄OCH₃Py]⁺, are of particular interest. The incorporation of an ether functional group into the cation's alkyl chain is a deliberate design choice aimed at optimizing the IL's properties for CO₂ capture. This guide provides a comprehensive overview of the synthesis, characterization, and application of these specialized ILs, offering detailed protocols and the scientific rationale behind their use.
Scientific Rationale: Why 1-(2-Methoxyethyl)pyridinium?
The molecular architecture of an ionic liquid dictates its performance. The choice of the 1-(2-methoxyethyl)pyridinium cation is predicated on achieving a balance of desirable properties for CO₂ capture.
-
Reduced Viscosity: A primary challenge with many ILs is their high viscosity, which can impede mass transfer and increase pumping costs in industrial applications[3]. Introducing a flexible ether linkage (-C-O-C-) into the alkyl side chain disrupts the close packing of the cations, thereby reducing van der Waals forces and significantly lowering the viscosity compared to analogous ILs with simple alkyl chains[5][6].
-
Enhanced Selectivity: The presence of the ether group has been shown to have a minimal impact on CO₂ solubility but can significantly decrease the solubility of non-polar gases like methane (CH₄)[5]. This differential solubility dramatically increases the ideal CO₂/CH₄ selectivity, a crucial parameter for applications such as natural gas sweetening[5][6].
-
Physical Absorption Mechanism: CO₂ capture in 1-(2-methoxyethyl)pyridinium-based ILs typically occurs via physisorption[7]. The CO₂ molecules dissolve in the free volume of the IL without forming covalent bonds. This mechanism is advantageous as it requires less energy for regeneration compared to the chemical absorption (chemisorption) seen in amine-based solvents[8]. The process is reversible by altering temperature or pressure[7][8][9].
-
Tunability: Like all ILs, the properties of [C₂H₄OCH₃Py]⁺-based liquids can be finely tuned by pairing the cation with different anions. Anions such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) are commonly used to impart hydrophobicity, low viscosity, and high thermal stability[5][10].
Part 1: Synthesis and Characterization
This section provides detailed protocols for the synthesis and purification of a representative ionic liquid, 1-(2-methoxyethyl)pyridinium bis(trifluoromethylsulfonyl)imide, [C₂H₄OCH₃Py][NTf₂], and its subsequent characterization.
Protocol 1: Two-Step Synthesis of [C₂H₄OCH₃Py][NTf₂]
The synthesis is a two-step process involving N-alkylation to form the precursor salt, followed by an anion metathesis (exchange) reaction[11].
Step 1: N-Alkylation to Synthesize 1-(2-Methoxyethyl)pyridinium Bromide ([C₂H₄OCH₃Py][Br])
This step involves a quaternization reaction, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of 1-bromo-2-methoxyethane.
Materials:
-
Pyridine (dried over KOH)
-
1-Bromo-2-methoxyethane
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine equimolar amounts of pyridine and 1-bromo-2-methoxyethane. A typical scale would be 0.1 mol of each reactant.
-
Solvent Addition: Add 100 mL of anhydrous toluene. The solvent helps to control the reaction temperature and facilitate stirring.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 48-72 hours under a nitrogen atmosphere to prevent moisture ingress[12].
-
Product Isolation: Upon cooling to room temperature, the product, 1-(2-methoxyethyl)pyridinium bromide, will often precipitate or form a dense second liquid phase.
-
Purification:
-
Decant the toluene supernatant.
-
Wash the product repeatedly (3-4 times) with 50 mL portions of anhydrous ethyl acetate to remove any unreacted starting materials[12].
-
After the final wash, remove the residual ethyl acetate under reduced pressure using a rotary evaporator.
-
-
Drying: Dry the resulting viscous liquid or solid under high vacuum at 50-60 °C for at least 24 hours to remove any volatile impurities. The final product should be a yellow to brown viscous liquid or low-melting solid[12].
Step 2: Anion Metathesis to Synthesize [C₂H₄OCH₃Py][NTf₂]
This step replaces the bromide anion with the desired bis(trifluoromethylsulfonyl)imide anion.
Materials:
-
1-(2-Methoxyethyl)pyridinium bromide ([C₂H₄OCH₃Py][Br]) from Step 1
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂])
-
Deionized water
-
Dichloromethane (DCM)
-
Separatory funnel
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolution: Dissolve equimolar amounts of [C₂H₄OCH₃Py][Br] and Li[NTf₂] in separate flasks containing a minimal amount of deionized water (e.g., 50 mL each).
-
Reaction: Combine the two aqueous solutions in a beaker and stir vigorously at room temperature for 12-24 hours[13]. The formation of the hydrophobic [C₂H₄OCH₃Py][NTf₂] will result in a second, denser liquid phase, while the LiBr byproduct remains in the aqueous phase.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the ionic liquid using dichloromethane (3 x 50 mL). The IL will partition into the organic DCM layer.
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layer with deionized water (3 x 50 mL) to remove any remaining LiBr. To confirm the absence of residual bromide ions, a qualitative test can be performed on the final aqueous wash by adding a few drops of aqueous silver nitrate (AgNO₃); the absence of a white precipitate (AgBr) indicates a successful wash.
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
-
Final Drying: Dry the final product under high vacuum at 70-80 °C for at least 48 hours to remove any residual water and solvent. The final product is a colorless to pale yellow liquid.
Diagram of Synthesis Workflow
Caption: Two-step synthesis of the target ionic liquid.
Protocol 2: Structural and Purity Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized IL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the covalent structure of the ionic liquid's cation and ensuring the absence of starting materials.
Procedure:
-
Sample Preparation: Prepare a sample by dissolving ~10-20 mg of the dried IL in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
¹H NMR: Expect to see characteristic peaks for the pyridinium ring protons (typically downfield, δ > 8.0 ppm), the methylene protons of the methoxyethyl chain, and the methyl protons of the methoxy group[5]. The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR: Confirm the presence of all unique carbon atoms in the cation[5].
-
Purity: The absence of peaks corresponding to pyridine, 1-bromo-2-methoxyethane, or solvents indicates high purity.
-
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the IL, a critical parameter for its operational temperature range.
Procedure:
-
Instrument Setup: Use a calibrated TGA instrument.
-
Sample Loading: Place 5-10 mg of the dried IL into a clean TGA pan (platinum or alumina).
-
Dynamic TGA (Ramped Method):
-
Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under a continuous nitrogen flow (e.g., 40 mL/min)[10].
-
Analysis: Determine the onset decomposition temperature (Tₒₙₛₑₜ), which is the temperature at which significant mass loss begins. This provides a measure of short-term thermal stability[7][10].
-
-
Isothermal TGA (Long-Term Stability):
-
For a more practical assessment of stability, heat the sample to a specific temperature below Tₒₙₛₑₜ (e.g., 200 °C) and hold it at that temperature for an extended period (e.g., 10 hours)[6][10].
-
Analysis: Determine the mass loss over time. A parameter like T₀.₀₁/₁₀ₕ (the temperature at which 1% mass loss occurs in 10 hours) is a robust indicator of long-term thermal stability[10].
-
Part 2: Physicochemical Properties and CO₂ Capture Performance
The effectiveness of an IL for CO₂ capture is determined by a combination of its physical properties and its gas absorption capacity.
Key Physicochemical Properties
The following table summarizes typical physicochemical properties for ether-functionalized pyridinium ILs compared to their non-functionalized alkyl analogues.
| Property | [C₂H₄OCH₃Py][NTf₂] (Ether-Functionalized) | [C₄Py][NTf₂] (Alkyl Analogue) | Causality and Significance |
| Density (g/cm³ at 298.15 K) | ~1.45 | ~1.43 | Density is important for process design and mass calculations. The ether group has a modest effect on density. |
| Viscosity (mPa·s at 298.15 K) | ~50-60 | ~80-90 | Crucial Insight: The ether linkage significantly reduces viscosity, enhancing mass transfer and reducing energy costs for pumping[5][6]. |
| Thermal Stability (Tₒₙₛₑₜ, °C) | > 350 | > 350 | High thermal stability allows for a wide operational window and regeneration at elevated temperatures without degradation[10]. |
| CO₂ Solubility (mol frac. at 1 MPa) | ~0.25 | ~0.25 | The ether group has a weak impact on CO₂ solubility, which is primarily governed by the anion and the IL's free volume[5]. |
| CH₄ Solubility (mol frac. at 1 MPa) | Significantly Lower | Higher | The ether oxygen is thought to reduce the IL's affinity for non-polar methane[5]. |
| Ideal CO₂/CH₄ Selectivity | Significantly Higher | Lower | The combination of similar CO₂ solubility and much lower CH₄ solubility leads to a marked improvement in selectivity for gas separation[5]. |
Note: The values presented are approximate and based on data for similar ether-functionalized pyridinium ILs from literature[5]. Actual values must be determined experimentally.
Protocol 3: CO₂ Solubility Measurement (Gravimetric Method)
This protocol describes the use of a high-pressure gravimetric analyzer to precisely measure the amount of CO₂ absorbed by the IL at various temperatures and pressures.
Apparatus:
-
Intelligent Gravimetric Analyzer (IGA) or similar high-pressure microbalance.
-
High-purity CO₂ gas cylinder with regulator.
-
Thermostatic bath for temperature control.
Procedure:
-
Sample Preparation:
-
Carefully load a known mass (typically 50-100 mg) of the dried IL into the sample basket of the gravimetric analyzer[14].
-
Degassing (Crucial Step): Heat the sample in situ under high vacuum (e.g., to 80 °C) for at least 10-12 hours to remove any absorbed water or atmospheric gases, which would otherwise lead to inaccurate measurements[14].
-
-
Isotherm Measurement:
-
Set the thermostatic bath to the desired experimental temperature (e.g., 303.15 K).
-
Allow the system to equilibrate until the sample weight is stable.
-
Introduce CO₂ into the chamber in a stepwise manner to predefined pressures (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 MPa).
-
At each pressure step, allow the system to reach equilibrium, which is achieved when the sample mass remains constant over time. The instrument software records the mass uptake.
-
-
Data Correction and Analysis:
-
The raw mass data must be corrected for buoyancy effects caused by the high-pressure gas displacing the volume of the sample and its container. This correction requires accurate density data for both the IL and the CO₂ gas at the experimental conditions[15].
-
Calculate the mole fraction or molality of the absorbed CO₂ at each pressure point.
-
Plot the CO₂ solubility (in mole fraction) as a function of pressure to generate the absorption isotherm.
-
-
Thermodynamic Analysis:
Diagram of CO₂ Absorption Mechanism and Measurement
Caption: CO₂ physical absorption and gravimetric measurement.
Conclusion and Future Outlook
Ionic liquids based on the 1-(2-methoxyethyl)pyridinium cation represent a rationally designed class of solvents for CO₂ capture. The inclusion of an ether functionality provides a distinct advantage by reducing viscosity and enhancing CO₂/CH₄ selectivity without compromising CO₂ capacity[5]. The protocols and data presented in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate these promising materials.
Future research should focus on pairing this cation with novel anions to further optimize CO₂ solubility, exploring their performance in mixed gas streams representative of industrial flue gas, and assessing their long-term stability and recyclability under process conditions. By continuing to refine the molecular architecture of ionic liquids, the development of highly efficient and economically viable carbon capture technologies moves closer to reality.
References
-
Enhanced CO2 capture by binary systems of pyridinium-based ionic liquids and porous ZIF-8 particles. (2025). ResearchGate. [Link]
-
Lei, Z., Dai, C., & Chen, B. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(18), 7895-7903. [Link]
-
Cipta, O., Alni, A., & Hertadi, R. (2023). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Turkish Journal of Chemistry, 47(2), 307-320. [Link]
-
Al-Jibreen, H., Al-Yemny, D., & Al-Shehri, D. (2022). Solubility of Carbon Dioxide in Promising Methylimidazolium-Based Ionic Liquids. SSRN. [Link]
-
Zeng, S., Zhang, X., Bai, L., Wang, X., & Wang, J. (2015). Highly Selective Capture of CO2 by Ether-Functionalized Pyridinium Ionic Liquids with Low Viscosity. Energy & Fuels, 29(9), 5947-5956. [Link]
-
Cipta, O., Alni, A., & Hertadi, R. (2023). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. [PMC URL not available, link to journal]. [Link]
-
Zeng, S., Zhang, X., Bai, L., Wang, X., & Wang, J. (2015). Highly Selective Capture of CO 2 by Ether-Functionalized Pyridinium Ionic Liquids with Low Viscosity. ResearchGate. [Link]
-
Torralba-Calleja, E., Skinner, J., & Gutiérrez-Tauste, D. (2013). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Journal of Chemistry. [Link]
-
Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. IUCrData, 2(12), x171831. [Link]
-
Al-Jibreen, H., Al-Yemny, D., & Al-Shehri, D. (2024). Carbon Dioxide Solubility in Three Bis Tri (Fluromethylsulfonyl) Imide-Based Ionic Liquids. Engineering, Technology & Applied Science Research, 14(3), 13812-13820. [Link]
-
Bal, R., Ganesan, K., & Perumal, S. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega, 8(4), 4055-4067. [Link]
-
Yunus, N. A. C., Mutalib, M. I. A., Man, Z., & Bustam, M. A. (2012). Solubility of CO2 in pyridinium based ionic liquids. Procedia Engineering, 42, 166-173. [Link]
-
Khan, I., et al. (2025). Ionic Liquids and Poly (Ionic Liquids) for CO 2 Capture: A Comprehensive Review. MDPI. [Link]
-
Anuar, M. R., et al. (2022). Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review. Molecules, 27(15), 4983. [Link]
-
Zhang, L., et al. (2012). Progress and Development of Capture for CO2 by Ionic Liquids. Asian Journal of Chemistry, 24(12), 5345-5352. [Link]
-
Zhang, X., et al. (2022). Reviewing and screening ionic liquids and deep eutectic solvents for effective CO2 capture. Green Energy & Environment, 7(5), 896-907. [Link]
-
Muser, A. (Year not available). Viscosity and Density Measurement of Ionic Liquids/Solvent Mixtures. Anton Paar. [Link]
-
Ebrahim, S., et al. (2019). Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. Frontiers in Chemistry, 7, 630. [Link]
-
Torralba-Calleja, E., Skinner, J., & Gutiérrez-Tauste, D. (2013). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Journal of Chemistry, 2013, 414859. [Link]
-
Vadillo, J. M., et al. (2024). Using Ionic Liquids to Improve CO2 Capture. Applied Sciences, 14(22), 10328. [Link]
-
Basa, D., et al. (2019). Ionic Liquids: Potential Materials for Carbon Dioxide Capture and Utilization. Frontiers in Materials, 6. [Link]
- Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells. (Patent).
-
Torralba-Calleja, E., Skinner, J., & Gutiérrez-Tauste, D. (2013). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Hindawi. [Link]
-
Preparation of pyridinium tribromide. PrepChem.com. [Link]
-
Synthesis of Pyridinium Moiety Containing Triazolyl Purines. (2024). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. muser-my.com [muser-my.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. papers.ssrn.com [papers.ssrn.com]
- 15. researchgate.net [researchgate.net]
- 16. An Ultrasonic Rheometer to Measure Gas Absorption in Ionic Liquids: Design, Calibration and Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: Purification of 1-(2-Methoxyethyl)pyridinium Salts
Ticket ID: #PUR-MEP-001 Subject: Troubleshooting Crude 1-(2-Methoxyethyl)pyridinium (Chloride/Bromide) Assigned Specialist: Senior Application Scientist, Ionic Liquids Division
Diagnostic & Triage
User Status: You have completed the quaternization reaction (Menshutkin reaction) between pyridine and 2-methoxyethyl halide. Current State: The product is likely a dark yellow/brown viscous oil or a hygroscopic solid that is "oiling out." Core Challenge: The 2-methoxyethyl ether side chain increases conformational flexibility, often lowering the melting point compared to simple alkyl analogs. This makes traditional crystallization difficult.
Decision Matrix: Select Your Purification Path
Use the following logic flow to determine the correct protocol for your specific crude state.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state and impurity profile of the crude product.
Critical Troubleshooting (The "Why" & "How")
Issue 1: "My product is an oil and won't crystallize."
The Science: The 2-methoxyethyl group introduces an ether oxygen that increases the polarity and flexibility of the cation side chain. This disrupts the crystal lattice packing energy, often resulting in a Room Temperature Ionic Liquid (RTIL) or a supercooled liquid, especially if the anion is large or asymmetric. The Fix: Do not force crystallization. Instead, rely on Liquid-Liquid Phase Separation (Trituration) . The ionic product is insoluble in non-polar solvents, while the impurities (pyridine, alkyl halide) are soluble.
Issue 2: "The product smells like pyridine."
The Science: Pyridine can form weak
Issue 3: "The product is dark brown."
The Science: Pyridinium salts are susceptible to partial oxidation or polymerization of trace pyridine during the high-heat quaternization step, forming "color bodies." The Fix: Activated charcoal treatment.[1] The planar structure of the color bodies adsorbs strongly to the carbon matrix.
Standardized Protocols
Protocol A: Biphasic Washing (For Oils/Gums)
Use this if your product is a liquid or a sticky solid.
Reagents: Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O). Safety: Perform in a fume hood. Pyridine is toxic; Alkyl halides are potential alkylating agents.
-
Dissolution (Optional): If the oil is extremely viscous, dissolve it in a minimum amount of Acetonitrile (MeCN) or Dichloromethane (DCM) to lower viscosity.
-
The Wash: Add 10 volumes (relative to crude) of EtOAc to the crude oil.
-
Agitation: Vigorously stir or sonicate the biphasic mixture for 15–20 minutes. The crude product will settle at the bottom; the solvent (top layer) will take up the impurities.
-
Decantation: Stop stirring. Let phases separate. Carefully decant (pour off) the top organic layer.
-
Repeat: Repeat steps 2–4 at least 3 times or until the smell of pyridine is gone.
-
Drying: Subject the remaining bottom layer to high vacuum (< 1 mbar) at 50°C for 4 hours to remove trace solvents.
Protocol B: Recrystallization (For Solids)
Use this only if your product spontaneously solidifies.
Solvent Pair: Ethanol (Good solvent) / Diethyl Ether (Anti-solvent).
-
Dissolve: Dissolve the crude solid in the minimum amount of boiling absolute Ethanol.
-
Precipitate: Remove from heat. Add Diethyl Ether dropwise until the solution becomes slightly cloudy (turbid).
-
Clear: Add one drop of Ethanol to make it clear again.
-
Crystal Growth: Cover and let stand at room temperature for 2 hours, then move to a fridge (4°C) overnight.
-
Warning: If it oils out (separation of liquid droplets), reheat and add more Ethanol.
-
-
Collection: Filter the crystals under cold conditions and wash with cold Ether.
Protocol C: Activated Charcoal Treatment (Color Removal)
Use this if the product is chemically pure (NMR) but visually dark.
-
Dissolve: Dissolve the crude salt in Methanol (MeOH).
-
Adsorb: Add Activated Charcoal (approx. 5-10 wt% of the crude mass).
-
Heat: Stir gently at 50°C for 30 minutes.
-
Filter: Filter through a Celite pad (diatomaceous earth) to remove the fine charcoal dust.
-
Evaporate: Remove the Methanol via rotary evaporation.
Data & Solvent Compatibility
Table 1: Solubility Profile for 1-(2-Methoxyethyl)pyridinium Salts Use this table to design custom extraction methods.
| Solvent | Solubility of Product | Solubility of Impurities (Pyridine/RX) | Role in Purification |
| Water | Soluble | Soluble | Avoid (Hard to dry) |
| Methanol/Ethanol | Soluble | Soluble | Recrystallization Solvent |
| Acetonitrile | Soluble | Soluble | Viscosity Reducer |
| Ethyl Acetate | Insoluble | Soluble | Primary Washing Solvent |
| Diethyl Ether | Insoluble | Soluble | Anti-solvent / Wash |
| Hexane/Heptane | Insoluble | Soluble (Pyridine only) | Weak Wash (Low polarity) |
Frequently Asked Questions (FAQs)
Q: I used Protocol A, but my product is still a liquid. Is it impure? A: Not necessarily. Many ether-functionalized ILs are naturally liquids at room temperature. Check the purity via 1H NMR (D2O or DMSO-d6). If the pyridine peaks (approx. 8.5, 7.3, 7.7 ppm) are absent, your product is pure, just liquid.
Q: Can I distill the product to purify it? A: NO. Pyridinium salts are ionic and have negligible vapor pressure. Distillation will only decompose the salt (reverse Menshutkin reaction) or degrade the side chain. You can only distill off the impurities.
Q: How do I remove the water? It's very hygroscopic. A: The ether oxygen in the side chain coordinates water. To dry effectively:
-
Use a vacuum oven or Schlenk line (< 1 mbar).
-
Heat to 60–70°C.
-
Add P2O5 (Phosphorus Pentoxide) as a desiccant in the drying pistol/chamber.
Q: I need to change the anion (e.g., to BF4 or TFSI). When do I do that? A: Perform the anion exchange (metathesis) after you have removed the unreacted pyridine. If you do it before, the pyridine might contaminate the new IL phase.
References
-
Ionic Liquid Synthesis Basics: Plechkova, N. V., & Seddon, K. R. (2008). Applications of ionic liquids in the chemical industry. Chemical Society Reviews. [Link]
-
Ether-Functionalized IL Properties: Zhou, Z. B., Matsumoto, H., & Tatsumi, K. (2005). Low-melting, low-viscosity, hydrophobic ionic liquids: aliphatic quaternary ammonium salts with perfluoroalkyltrifluoroborates. Chemistry – A European Journal. (Provides context on how ether chains lower melting points). [Link]
-
Purification of Pyridinium Salts: Burrell, A. K., Del Sesto, R. E., Baker, S. N., McCleskey, T. M., & Baker, G. A. (2007). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry. (Methodology for biphasic washing applicable to pyridinium). [Link]
-
Menshutkin Reaction Optimization: Abboud, J. L. M., & Notario, R. (1999). Critical compilation of scales of solvent parameters. Pure and Applied Chemistry. [Link]
Sources
Technical Support Center: Purification of 1-(2-Methoxyethyl)pyridinium Ionic Liquids
Ticket ID: IL-PUR-0042 Subject: Water Removal & Trace Impurity Elimination Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Safety Directive
User Context: You are working with 1-(2-Methoxyethyl)pyridinium based ionic liquids (ILs). The ether functionality in the side chain increases the hygroscopicity of these salts compared to simple alkyl-pyridinium analogs. Water is not just an impurity; it is a structural disruptor that alters viscosity, conductivity, and electrochemical windows.
Critical Safety Warning (Anion Dependency): Before proceeding, identify your anion.
-
Stable Anions: Chloride (
), Bromide ( ), Bis(trifluoromethylsulfonyl)imide ( / ), Triflate ( ). -
Hydrolysis-Prone Anions: Tetrafluoroborate (
), Hexafluorophosphate ( ).
Diagnostic Phase: Quantifying the Problem
You cannot manage what you do not measure. Visual inspection is insufficient; "dry" ILs look identical to "wet" ones (up to ~2% water).
Protocol 1: Coulometric Karl Fischer (KF) Titration
Recommended for water content < 1.0% (10,000 ppm).
The Mechanism: The methoxyethyl side chain is polar. It coordinates with water, creating "bound" water that is harder to titrate than "bulk" water. We use Coulometric titration because it generates iodine electrochemically, offering high precision for trace analysis.
Step-by-Step Workflow:
-
Anolyte Selection: Use a standard coulometric anolyte (e.g., Hydranal-Coulomat AG). If your IL is highly viscous or insoluble in methanol, add 20% chloroform or formamide to the anolyte to improve solubility.
-
Drift Check: Ensure background drift is < 5 µ g/min . High drift indicates a leak in the cell or exhausted molecular sieves.[3]
-
Sample Injection:
-
Use a glass syringe with a long needle.
-
Technique: "Weigh-inject-reweigh." Draw IL, weigh syringe, inject IL (avoiding cell walls), re-weigh empty syringe.
-
Target Mass: 0.5 – 1.0 g (for expected <1000 ppm).
-
-
Interference Check: Pyridinium cations are generally acidic. If the pH of the anolyte drops < 5, the KF reaction rate slows. Buffer with imidazole if necessary.
Purification Protocols
Decision Matrix: Selecting the Right Method
Figure 1: Decision matrix for selecting the appropriate drying method based on initial water load.
Protocol 2: High-Vacuum Schlenk Line Drying (The Gold Standard)
Best for: Achieving < 50 ppm water without introducing solid particulates.
Why this works:
Water removal is diffusion-limited. Pyridinium ILs are viscous. Heating lowers viscosity ($ \eta
Equipment Setup:
-
Schlenk line (double manifold: Vacuum/Inert Gas).
-
High-vacuum pump (Rotary vane, capable of
mbar). -
Liquid Nitrogen cold trap (Essential to protect the pump).
-
Oil bath with temperature control.
Procedure:
-
Preparation: Place the IL in a round-bottom flask. Fill only to 30% capacity to allow for "bumping" (sudden boiling).
-
Agitation: Add a large, magnetic stir bar. Stirring is non-negotiable. It renews the surface area, preventing a "skin" of dry IL from trapping wet IL below.
-
The Ramp (Crucial for Methoxyethyl-Pyridinium):
-
Step 1: Apply vacuum slowly at Room Temp to degas dissolved gases (
, ). -
Step 2: Heat to 50°C . Hold for 2 hours.
-
Step 3: Heat to 70°C (max 60°C for
). Hold for 12–24 hours. -
Step 4: (Optional for stable anions) Heat to 80-90°C for 4 hours.
-
-
Backfilling:
-
Isolate the pump.
-
Backfill the flask with dry Argon or Nitrogen.
-
Seal immediately.
-
Protocol 3: Molecular Sieves (The "Polishing" Step)
Best for: Maintaining dryness in gloveboxes or for ILs that decompose with heat.
Warning: Commercial sieves contain clay binders. Using them directly introduces aluminosilicate dust into your IL, which is impossible to filter out completely due to high viscosity.
Correct Usage:
-
Activation: Heat sieves (3Å or 4Å) to 300°C under vacuum for 24 hours. Cool under Argon.
-
Indirect Contact (Cannula Method):
-
Place activated sieves in a separate column/flask.
-
Circulate the IL through the sieve bed (if viscosity permits) or let the IL stand over sieves for 48 hours.
-
-
Filtration: If direct contact is used, filter the IL through a 0.2 µm PTFE syringe filter (heated to 50°C to lower viscosity) to remove dust.
Troubleshooting & FAQs
Q1: The IL turned yellow/brown during drying. Is it ruined?
-
Diagnosis: This is likely the "Hoffman Elimination" or oxidation of the pyridine ring. The methoxyethyl group is relatively stable, but trace oxygen at high temperatures (>100°C) can cause darkening.
-
Solution: If the color is light yellow, the chemical integrity is usually intact (>99%). Verify with NMR (
).[4] If dark brown/black, degradation has occurred; discard. -
Prevention: Ensure your vacuum line is leak-tight (
exclusion) and do not exceed 80°C.
Q2: I dried it for 48 hours, but KF still shows 500 ppm.
-
Cause 1 (Viscosity): The stir bar wasn't moving fast enough. The water is trapped in the bulk liquid.
-
Cause 2 (Hydrophilicity): Methoxyethyl-pyridinium is very hygroscopic. Did you expose it to air for even 10 seconds during the KF transfer?
-
Fix: Re-dry at 70°C with vigorous stirring. Use a "Schlenk flip" technique to transfer samples under inert gas flow.
Q3: Can I use freeze-drying (Lyophilization)?
-
Analysis: Generally, no . Most ILs do not freeze into a crystalline solid easily; they form glasses. Water sublimation from a glass is extremely slow compared to liquid vacuum drying. Furthermore, the vapor pressure of water over the IL at low temps is very low. Heat + Vacuum is superior.
Data Summary: Drying Efficiency Comparison
| Method | Temperature | Pressure | Time | Final Water Content | Risk Factor |
| Rotary Evaporation | 60°C | 20 mbar | 2 hrs | 1,000 - 3,000 ppm | Low. Good pre-step. |
| High Vacuum | 70°C | 0.01 mbar | 24 hrs | 10 - 50 ppm | Moderate (Thermal). |
| Molecular Sieves | 25°C | N/A | 48 hrs | 20 - 100 ppm | High (Particulates). |
| 70°C | 1 bar | 24 hrs | 200 - 500 ppm | Low. Uses excess gas. |
References
-
Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic impurities on the physical properties of ionic liquids. Pure and Applied Chemistry. (Establishes the baseline for impurity effects on viscosity and density).
-
Widegren, J. A., & Magee, J. W. (2007). Density, Viscosity, Speed of Sound, and Electrolytic Conductivity for the Ionic Liquid 1-Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide and Its Mixtures with Water. Journal of Chemical & Engineering Data. (NIST methodology for high-precision drying and measurement).
-
Freire, M. G., et al. (2010).[5] Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A. (Critical data on anion stability and HF formation).
-
Clare, B. R., et al. (2010). Purification of Ionic Liquids for Electrochemical Applications. Australian Journal of Chemistry. (Detailed protocols for electrochemical grade purity).
For further assistance, reply to this thread with your specific anion and current vacuum pump specifications.
Sources
- 1. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
- 2. communities.springernature.com [communities.springernature.com]
- 3. support.metrohmusa.com [support.metrohmusa.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
recrystallization techniques for 1-(2-Methoxyethyl)pyridinium chloride
Technical Support Center: Purification & Recrystallization of 1-(2-Methoxyethyl)pyridinium chloride
Executive Summary & Compound Profile
User Query: "I need a robust recrystallization protocol for 1-(2-Methoxyethyl)pyridinium chloride. I am experiencing yield loss and 'oiling out' during cooling."
Scientist’s Analysis: 1-(2-Methoxyethyl)pyridinium chloride is a quaternary ammonium salt often used as an ionic liquid precursor or phase-transfer catalyst. Like many pyridinium salts, it exhibits high hygroscopicity and a strong tendency to "oil out" (undergo liquid-liquid phase separation) rather than crystallize, especially if impurities are present.
The protocol below prioritizes antisolvent crystallization over simple thermal recrystallization to control supersaturation and manage the compound's ionic nature.
| Property | Data / Characteristic |
| CAS Number | 125713-87-3 |
| Structure Class | Pyridinium Quaternary Salt |
| Solubility (High) | Water, Methanol, Ethanol, Acetonitrile, DCM |
| Solubility (Low) | Diethyl Ether, Ethyl Acetate, Hexane, Toluene |
| Key Challenge | Hygroscopicity & Oiling Out |
| Storage | Desiccator (RT), under Argon/Nitrogen |
Standard Operating Procedure (SOP)
Protocol A: The Acetonitrile/Ethyl Acetate Method (Recommended)
Rationale: Acetonitrile (MeCN) is sufficiently polar to dissolve the salt but has a lower boiling point than water/alcohols, facilitating easier drying. Ethyl Acetate (EtOAc) acts as a moderate antisolvent that induces precipitation more gently than diethyl ether.
Step-by-Step Workflow:
-
Dissolution:
-
Place the crude 1-(2-Methoxyethyl)pyridinium chloride in a round-bottom flask.
-
Add dry Acetonitrile (MeCN) dropwise while heating to 60–70°C.
-
Target: Use the minimum volume required to dissolve the solid completely.
-
Note: If the solution is colored, add activated charcoal (1-2 wt%), stir for 10 mins, and filter hot through a Celite pad.
-
-
Cloud Point Induction:
-
Keep the solution warm (approx. 50°C).
-
Slowly add Ethyl Acetate (EtOAc) dropwise with vigorous stirring.
-
Stop immediately when a persistent faint turbidity (cloudiness) appears.
-
-
Re-dissolution:
-
Add a few drops of hot MeCN until the solution becomes clear again.
-
-
Crystallization:
-
Isolation:
-
Filter the crystals rapidly under a blanket of dry nitrogen (to prevent moisture absorption).
-
Wash with cold (0°C) EtOAc.
-
Dry in a vacuum oven at 40°C over
for 24 hours.
-
Visualization: Process Flow & Logic
Figure 1: Optimized workflow for the purification of hygroscopic pyridinium salts.
Troubleshooting Guide & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the compound separates as a supercooled liquid before it can nucleate as a solid.[3] This is common in pyridinium salts due to high lattice energy barriers or impurities lowering the melting point.
Corrective Actions:
-
The Seed Trick: If you have any solid crystals from a previous batch, add a "seed" crystal to the oiled-out mixture at room temperature. This provides a template for the oil to crystallize onto.
-
Trituration: Decant the supernatant solvent. Add fresh non-polar solvent (e.g., Diethyl Ether or Hexane) to the oil. Scratch the side of the flask vigorously with a glass rod. The mechanical energy often induces solidification.
-
Slower Cooling: Re-dissolve the oil by heating. Cool the flask much slower (e.g., leave it in the oil bath as the bath cools down). Rapid cooling favors oiling.[4]
Q2: The crystals turn into a goo immediately after filtration. What happened?
Diagnosis: Hygroscopicity. The chloride counterion is extremely thirsty. The moment the crystals were exposed to humid lab air, they absorbed water and deliquesced.
Corrective Actions:
-
Schlenk Technique: Perform filtration under a positive pressure of Nitrogen or Argon.
-
Speed: Minimize exposure time. Move immediately from the filter funnel to a vacuum desiccator.
-
Desiccant: Ensure your vacuum oven/desiccator contains fresh Phosphorus Pentoxide (
) or KOH pellets. Silica gel is often insufficient for pyridinium chlorides.
Q3: Can I use Ethanol instead of Acetonitrile?
Answer: Yes, Ethanol/Diethyl Ether is a classic system.
-
Pros: Ethanol is cheaper and less toxic.
-
Cons: Ethanol is harder to remove completely from the crystal lattice (solvates) and promotes hydrogen bonding which can sometimes delay crystallization. If using Ethanol, ensure it is absolute (anhydrous) .
Mechanistic Logic: The "Oiling Out" Pathway
Understanding why oiling out happens allows you to prevent it.
Figure 2: Factors favoring Oiling Out vs. Nucleation. Rapid cooling and impurities stabilize the oil phase.
References
-
Mettler Toledo. Oiling Out in Crystallization - Causes and Fixes. Retrieved from
-
University of York. Problems with Recrystallisations: Oiling Out. Retrieved from
-
BenchChem. Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from
-
PubChem. 1-(2-Methoxyethyl)pyridinium chloride Compound Summary. Retrieved from
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from
Sources
Technical Support Center: 1-(2-Methoxyethyl)pyridinium Synthesis
This guide is structured as a high-level technical support resource for researchers encountering yield or purity issues in the synthesis of 1-(2-Methoxyethyl)pyridinium salts. It moves beyond basic textbook procedures to address the nuance of the Menschutkin reaction in practical laboratory settings.
Topic: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Specialist
Executive Summary & Mechanistic Insight
The synthesis of 1-(2-Methoxyethyl)pyridinium cation is a classic Menschutkin reaction —an
While theoretically simple, researchers often report yields below 60% or difficulties in isolation. The core challenges stem from two competing factors:
-
Reversibility & Kinetics: The reaction is equilibrium-controlled in certain solvents. The transition state is highly organized and polar; thus, solvent polarity significantly dictates the reaction rate and the stability of the ionic product.
-
Hygroscopicity: The ether linkage in the side chain increases the hygroscopic nature of the resulting salt, leading to "oiling out" and difficulty in crystallization, which is often mistaken for low yield or impurity.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction conversion is stuck at ~50% despite refluxing for 24 hours."
Diagnosis: This is likely a kinetic trap or solvent mismatch .
-
The Cause: If you are using 2-methoxyethyl chloride (alkyl chloride), the leaving group ability of chloride is poor (
is a harder base than or ). If you are using a non-polar solvent like toluene, the reaction is slow because the non-polar medium does not stabilize the polar transition state effectively. -
The Fix:
-
Switch Leaving Groups: Use 2-methoxyethyl bromide or tosylate. These react significantly faster.
-
Finkelstein Catalyst: If you must use the chloride, add 5–10 mol% Potassium Iodide (KI) . The iodide displaces the chloride in situ to form the more reactive alkyl iodide, which then reacts with pyridine.
-
Solvent Polarity: Switch to Acetonitrile (MeCN) . It is polar enough to stabilize the transition state (lowering activation energy) but aprotic, preventing solvation of the nucleophile (pyridine).
-
Issue 2: "The product is a dark, viscous oil instead of a white solid."
Diagnosis: Oxidative degradation or Solvent inclusion .
-
The Cause: Pyridine is susceptible to oxidation (forming N-oxides) which are colored. Furthermore, 1-(2-Methoxyethyl)pyridinium salts are often Room Temperature Ionic Liquids (RTILs) or low-melting salts. If they absorb even trace moisture from the air, the crystal lattice collapses into an oil.
-
The Fix:
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
The "Crash" Method: Do not try to distill the solvent to dryness. Instead, pour the reaction mixture into an excess of cold Ethyl Acetate (EtOAc) or Diethyl Ether . The polar salt is insoluble in these non-polar solvents and will precipitate (or oil out cleanly), while unreacted pyridine and impurities remain in solution.
-
Vacuum Drying: Dry the oil/solid at 60°C under high vacuum (<1 mbar) for 12 hours. It may solidify upon full drying.
-
Issue 3: "I see a side product in my NMR (vinyl protons)."
Diagnosis: E2 Elimination .
-
The Cause: Pyridine is a nucleophile, but it is also a base. At high temperatures (e.g., refluxing DMF >150°C), pyridine can deprotonate the
-carbon of the alkylating agent, causing elimination to form methyl vinyl ether . -
The Fix: Lower the temperature and extend the time. Do not exceed 80–90°C. If using a sealed tube, ensure the thermal ramp is gradual.
Optimized Experimental Protocol
Standardized for the synthesis of 1-(2-Methoxyethyl)pyridinium bromide.
Reagents:
-
Pyridine (1.0 equiv, anhydrous)
-
2-Methoxyethyl bromide (1.1 equiv)
-
Solvent: Acetonitrile (Anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1]
-
Addition: Add Acetonitrile (5 mL per gram of pyridine). Add Pyridine (1.0 equiv).[2][3]
-
Initiation: Add 2-Methoxyethyl bromide (1.1 equiv) dropwise at room temperature.
-
Note: A slight excess of the alkylating agent ensures complete consumption of the pyridine, which is harder to remove later.
-
-
Reaction: Heat to reflux (82°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: MeOH/DCM 1:9). The product will stay at the baseline; Pyridine will move up.
-
-
Work-up (The "Anti-Solvent" Technique):
-
Cool the mixture to room temperature.
-
Concentrate the Acetonitrile to ~20% of its original volume using a rotary evaporator.
-
Add Cold Ethyl Acetate (10x volume) slowly with vigorous stirring.
-
The product will precipitate as a white solid or a separate dense oil phase.
-
-
Purification: Decant the supernatant. Wash the solid/oil 3x with fresh Ethyl Acetate.
-
Drying: Dry under high vacuum (Schlenk line) at 60°C for 24 hours to remove trace solvent and moisture.
Data Summary: Leaving Group Impact
The choice of alkylating agent drastically changes reaction time and yield.
| Alkylating Agent | Leaving Group ( | Approx. Reaction Time (Reflux MeCN) | Typical Yield | Comments |
| 2-Methoxyethyl Chloride | 48+ Hours | 40–60% | Slow kinetics; requires KI catalyst for high yield. | |
| 2-Methoxyethyl Bromide | 12–16 Hours | 85–95% | Recommended balance of speed and stability. | |
| 2-Methoxyethyl Iodide | 2–4 Hours | >95% | Very fast, but product may be light-sensitive and prone to oxidation. | |
| 2-Methoxyethyl Tosylate | 6–10 Hours | 90–98% | Excellent yield, but higher molecular weight waste. |
Decision Logic & Workflow
The following diagram illustrates the troubleshooting logic for optimizing this specific synthesis.
Caption: Troubleshooting logic flow for optimizing Menschutkin alkylation yields.
References
-
Preparation of Pyridinium Salts (General Menschutkin Protocol)
- Source: N
- Context: Discusses the synthesis of pyridinium salts with varying alkyl chains and the effect of solvent/temper
-
Link:[Link]
-
Solvent Effects on the Menschutkin Reaction
- Source: arXiv / Yale University
- Context: Detailed computational and experimental analysis of how polar solvents (like Acetonitrile)
-
Link:[Link]
-
Purific
- Source: Royal Society of Chemistry (RSC)
- Context: Reviews methods for recovering and purifying hydrophilic ionic liquids (like methoxyethyl-pyridinium) using biphasic washes (e.g.
-
Link:[Link]
Sources
- 1. EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Management of 1-(2-Methoxyethyl)pyridinium Systems
[1]
Ticket ID: T-MOP-001 Status: Open Priority: Critical Subject: Prevention of thermal degradation in 1-(2-Methoxyethyl)pyridinium salts Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary
You are encountering stability issues with 1-(2-Methoxyethyl)pyridinium (MOP). This compound belongs to the class of ether-functionalized pyridinium ionic liquids/salts.[1][2] While the pyridinium ring is aromatic and robust, the 2-methoxyethyl side chain introduces specific vulnerabilities—specifically the ether linkage and the
Your thermal stability is not a fixed number; it is a variable dependent on three factors:
-
Anion Nucleophilicity (The primary driver of failure).
-
Atmosphere (Oxidative cleavage of the ether).
-
Temperature Duration (Kinetic vs. Thermodynamic stability).
Part 1: The Mechanics of Failure
To prevent degradation, you must understand how it happens.[1] MOP degrades primarily through two mechanisms at high temperatures.[1]
1. The Reverse Menschutkin Reaction (Dealkylation)
This is the most common failure mode for halide salts (Chloride, Bromide, Iodide). At high temperatures, the anion (
-
Trigger: High temperature + Nucleophilic Anion (
, ).[1] -
Result: Loss of ionic character, formation of volatile organics, rapid mass loss.
2. Ether Chain Oxidation & Elimination
The methoxyethyl group is less stable than a simple alkyl chain. The ether oxygen activates adjacent protons. In the presence of air (oxygen) or strong bases, this can lead to:
-
Oxidative Cleavage: Breaking the ether bond.
-
Hofmann Elimination: If a basic anion is present, it can abstract a proton, leading to the formation of a vinyl species (which often polymerizes into a black tar).
Visualizing the Degradation Pathway
The following diagram illustrates the decision logic for degradation pathways based on your experimental conditions.
Figure 1: Critical failure pathways for 1-(2-Methoxyethyl)pyridinium salts.[1] Note that nucleophilic anions cause failure regardless of atmosphere.
Part 2: Anion Selection & Stability Limits
The single most effective way to increase the thermal stability of your MOP system is to exchange the anion .
Data Table: Estimated Stability Limits Note: Values are conservative estimates based on analogous ether-functionalized pyridinium ILs.
| Anion Class | Specific Anion | Nucleophilicity | Max Operating Temp ( | Risk Factor |
| Halides | Chloride ( | High | 120°C - 150°C | Critical. Prone to rapid dealkylation.[1] |
| Halides | Bromide ( | High | 140°C - 160°C | Critical. Similar to chloride.[1] |
| Oxoanions | Tetrafluoroborate ( | Low | 250°C - 280°C | Moderate.[1] Hydrolysis risk if wet.[1] |
| Sulfonimides | Bis(triflamide) ( | Very Low | 300°C - 350°C | Optimal. Highest thermal stability.[1] |
| Phosphates | Hexafluorophosphate ( | Low | 250°C - 300°C | Moderate.[1] Hydrolysis risk (HF formation). |
Recommendation: If your process requires temperatures >150°C, you cannot use the Chloride or Bromide salt. You must perform an anion exchange (metathesis) to a non-nucleophilic anion like
Part 3: Validating Stability (Experimental Protocol)
Do not rely on literature values alone. Impurities (water, residual starting materials) drastically lower stability. Use this self-validating protocol to determine the actual limit of your specific batch.
Protocol: Dynamic Thermogravimetric Analysis (TGA)
Objective: Determine the Onset Decomposition Temperature (
Materials:
-
TGA Instrument (e.g., TA Instruments, Mettler Toledo).[3]
-
Platinum or Alumina pans (Do not use Aluminum if T > 500°C or if halides are reacting).
-
Sample: 5–10 mg of dried 1-(2-Methoxyethyl)pyridinium salt.[1]
Step-by-Step Workflow:
-
Pre-Drying (Critical):
-
Dynamic Ramp:
-
Data Analysis:
-
Identify
(intersection of the baseline and the tangent of the weight loss curve).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Safe Limit Calculation:
.
-
Pass/Fail Criteria:
-
Pass:
mass loss during the 100°C isotherm.[1] -
Fail: Significant mass loss at <150°C indicates residual solvent or immediate degradation (likely halide induced).
Part 4: Troubleshooting & FAQs
Q1: My sample turned dark brown/black after heating to 180°C. What happened? A: You likely experienced charring via elimination .[1] If you are using a halide salt or if the medium was slightly basic, the methoxyethyl group underwent elimination to form vinyl species, which rapidly polymerized.
-
Fix: Switch to an inert atmosphere (
) and ensure the anion is non-basic (e.g., ).
Q2: Can I use this compound in air at 100°C? A: Generally, yes . However, long-term exposure to air at >100°C can lead to the slow oxidation of the ether oxygen (peroxide formation).
-
Fix: For long-term storage or continuous heating, always blanket with Nitrogen or Argon.[1]
Q3: I need to perform a reaction at 200°C. Which salt should I use?
A: You must use 1-(2-Methoxyethyl)pyridinium Bis(trifluoromethanesulfonyl)imide (
-
Why? The
anion is non-nucleophilic and weakly coordinating, preventing the reverse Menschutkin reaction up to ~350°C.[1] -
Synthesis Tip: Perform an anion exchange on your Chloride salt using
in water/DCM, wash thoroughly to remove LiCl, and dry under high vacuum.
Q4: Does the "Methoxy" group make it less stable than 1-Ethylpyridinium?
A: Yes, slightly. The oxygen atom in the side chain weakens the
References
-
Cao, Y., & Mu, T. (2014).[4] Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. Link
-
Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42, 5963-5977.[1] Link
-
Coadou, E., et al. (2016).[4] Synthesis and Thermophysical Properties of Ether-Functionalized Sulfonium Ionic Liquids. ChemPhysChem, 17, 3992–4005. (Provides mechanistic insight into ether-chain stability). Link
-
BenchChem Technical Data. (2025). Thermal Stability of Pyridinium-based Ionic Liquids. (General reference for pyridinium degradation pathways). Link
Sources
- 1. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 2. Influence of Ether-Functionalized Pyrrolidinium Ionic Liquids on Properties and Li+ Cation Solvation in Solvate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
handling hygroscopic 1-(2-Methoxyethyl)pyridinium compounds
Technical Support Center: Handling Hygroscopic 1-(2-Methoxyethyl)pyridinium Compounds
Current Status: Operational Topic: Moisture Management & Handling Protocols Ticket Priority: High (Data Integrity Risk)
Executive Summary: The "Water Magnet" Challenge
You are working with a 1-(2-Methoxyethyl)pyridinium salt (likely the chloride, bromide, or tetrafluoroborate). Unlike simple alkyl-pyridinium salts, your compound contains an ether linkage in the side chain.
Why this matters: The ether oxygen atom acts as an additional hydrogen bond acceptor. When combined with the charged pyridinium core, this creates a "double-action" hygroscopic effect. These compounds do not just absorb surface moisture; they actively pull water from the atmosphere into their crystal lattice, often deliquescing (turning into a liquid/goo) within minutes of exposure to ambient air.
This guide provides the protocols to stabilize, dry, and verify these compounds to ensure your experimental stoichiometry and electrochemical windows remain accurate.
Module 1: Storage & Initial Handling
Q: My compound arrived, but it looks like a wet paste or a viscous liquid instead of a solid. Is it degraded?
A: Likely not degraded, but heavily solvated. 1-(2-Methoxyethyl)pyridinium salts are often solids at room temperature (melting points typically 60–100°C depending on the anion), but they suffer from deliquescence . If the container seal was imperfect during transit, the compound has absorbed enough atmospheric water to dissolve itself.
Immediate Action:
-
Do not heat immediately on a hot plate. Rapid heating of a deliquesced salt can cause "bumping" or hydrolysis of the ether tail if trace acid is present.
-
Check the color. If it is white, off-white, or pale yellow, it is likely just wet. If it is dark brown or black, significant decomposition has occurred.
-
Protocol: Move the container into a desiccator or, preferably, a glovebox antechamber immediately.
Q: What is the only acceptable storage condition?
A: Inert Atmosphere (Argon/Nitrogen).
-
Best: Nitrogen-filled glovebox (< 0.5 ppm H₂O).
-
Acceptable: Schlenk flask under positive Argon pressure, sealed with a greased glass stopcock (rubber septa eventually permeate water).
-
Unacceptable: Screw-top vials in a standard desiccator. The silica gel in a standard desiccator is often less hygroscopic than your ionic liquid, meaning your compound will dry the silica, not the other way around.
Module 2: The "Deep Dry" Protocol
Q: How do I remove water effectively without decomposing the ether linkage?
A: You must use a High-Vacuum Schlenk Manifold with moderate heat. Rotary evaporation is insufficient (usually only reaches ~10 mbar) to remove the tightly bound water from the ether oxygen.
The Protocol:
-
Vessel: Place the compound in a round-bottom Schlenk flask. Fill no more than 30% volume to allow for foaming.
-
Vacuum: Connect to a high-vacuum manifold (< 0.1 mbar / 0.075 Torr).
-
Agitation: Rapid magnetic stirring is critical to break the surface tension.
-
Temperature: Heat the oil bath to 60–70°C .
-
Warning: Do not exceed 100°C. The methoxyethyl side chain can undergo cleavage or elimination reactions at high temperatures, especially if the anion is halide (nucleophilic).
-
-
Duration: Minimum 24 hours . For electrochemical grade (< 50 ppm water), 48–72 hours is standard.
-
The "Backfill": Never open the flask to air. Backfill with dry Argon/Nitrogen and transfer immediately to a glovebox.
Visualizing the Drying Workflow:
Figure 1: Logic flow for the "Deep Dry" process. Note that viscosity increases significantly as water is removed.
Module 3: Analytical Verification (Quality Control)
Q: How do I prove the water is gone?
A: You cannot rely on visual inspection alone. Use one of the following methods.
Method A: Coulometric Karl Fischer (KF) Titration (Gold Standard)
-
Why: Volumetric KF is not sensitive enough for < 100 ppm levels.
-
The Issue: Ionic liquids can alter the pH of the KF reagent, causing side reactions.
-
The Fix: Use a buffered KF reagent (containing imidazole) or add salicylic acid if the IL is basic.[1] Inject the sample using a gas-tight syringe that was dried in an oven.
Method B: 1H NMR Spectroscopy (The "Quick Check")
-
Solvent: Use anhydrous DMSO-d6 or CD3CN (taken from a fresh ampoule). Avoid CDCl3 as it often contains water and acid.
-
Marker: Look for the water peak (typically ~3.3 ppm in DMSO, but shifts depending on the IL concentration).
-
Quantification: Integrate the water peak relative to the methoxy protons (singlet, ~3.3-3.4 ppm) or the pyridinium aromatic protons.
-
Calculation: If the integration of the 3-proton methoxy singlet is 3.00, and the water peak (2H) is 0.05, you have significant water contamination (~1.6 mol%).
-
Data: Impact of Water on Physical Properties
| Property | Dry Compound (< 50 ppm) | Wet Compound (> 1000 ppm) | Impact on Experiment |
| Physical State | Crystalline Solid / Glass | Viscous Liquid / Paste | Weighing errors; stoichiometry failure. |
| Viscosity | High (Honey-like) | Low (Water-like) | Mass transport rates in electrochemistry will be falsely high. |
| Electrochemical Window | Wide (~4.0 - 5.0 V) | Narrow (< 3.0 V) | Water electrolysis peaks will obscure analyte signals. |
| 1H NMR | Sharp peaks | Broadened peaks | Loss of resolution due to H-bonding exchange. |
Module 4: Synthesis & Reaction Setup
Q: I need to use this in a reaction. How do I handle the stoichiometry?
A: Never weigh hygroscopic ILs on an open benchtop balance. The mass will increase by 1-2% per minute due to water uptake.
Protocol for Accurate Stoichiometry:
-
Weighing by Difference (Schlenk):
-
Weigh the full Schlenk flask (under Ar).
-
Transfer the approximate amount to your reactor.
-
Weigh the Schlenk flask again.
-
Mass transferred = Mass(initial) - Mass(final).
-
-
Glovebox: Perform all weighing inside the box.
Q: Can I use this compound with strong nucleophiles?
A: Caution is required. The 2-methoxyethyl group is a "masked" leaving group. Under strong heating or Lewis acidic conditions, the pyridine ring can be displaced, or the ether can be cleaved.
-
Avoid: Strong Lewis acids (e.g., AlCl3) at high temperatures (>100°C).
-
Avoid: Strong bases that might deprotonate the alpha-carbon (next to the nitrogen).
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for handling anomalies.
References
-
Seddon, K. R., et al. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry. Link
-
Widegren, J. A., & Magee, J. W. (2007). Density, viscosity, speed of sound, and electrolytic conductivity for the ionic liquid 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and its mixtures with water. Journal of Chemical & Engineering Data.[2] Link
-
Clare, B. R., et al. (2010). Purification of Ionic Liquids for Electrochemical Applications.[3] Australian Journal of Chemistry. (Demonstrates the necessity of vacuum drying for removing water to <50ppm). Link
-
Papaiconomou, N., et al. (2012). Pyridinium-based ionic liquids: A systematic study of their physical properties. Journal of Chemical & Engineering Data.[2] (Specific data on pyridinium cation interactions). Link
Sources
Technical Support Center: 1-(2-Methoxyethyl)pyridinium Electrolyte Optimization
Executive Summary & System Overview
Welcome to the technical support hub for 1-(2-Methoxyethyl)pyridinium (
You are likely utilizing this cation because the ether-oxygen in the side chain ($ -CH_2CH_2OCH_3
This guide addresses the three primary levers for viscosity reduction: Anion Selection , Solvent Blending , and Thermal/Purity Management .
Troubleshooting Modules (Q&A)
Module A: Anion Selection & Molecular Engineering
User Question: I am using the tetrafluoroborate (
Technical Diagnosis:
The
Solution: Anion Exchange to FSI or TFSI You must transition to anions with higher charge delocalization and flexibility.
-
The Gold Standard (
): Switch to bis(fluorosulfonyl)imide .-
Why: The
anion is structurally similar to but smaller and less viscous. Data indicates that ether-functionalized cations paired with can achieve viscosities as low as ~40–45 cP (neat, 25°C), compared to >100 cP for variants.
-
-
The Robust Alternative (
): Switch to bis(trifluoromethylsulfonyl)imide .-
Why: If
is chemically incompatible with your current collector (Al corrosion issues at high voltage), is the standard backup. Expect viscosities around 55–60 cP .
-
Mechanistic Insight:
The ether group on your
Module B: Formulation & Co-solvent Blending
User Question: I cannot change the anion due to synthesis constraints. How can I reduce viscosity without destroying the electrochemical window?
Technical Diagnosis: If the neat IL is fixed, you must decouple the viscosity from the ion concentration using a co-solvent. This moves the system from a "Coupled" Walden behavior (where conductivity is strictly slave to viscosity) to a "Decoupled" regime.
Solution: Binary Solvent Blending Introduce low-viscosity organic carbonates or ethers.
| Co-solvent | Viscosity ( | Dielectric Constant ( | Recommendation |
| Dimethyl Carbonate (DMC) | ~0.6 cP | 3.1 | Primary Choice. Drastically cuts viscosity; excellent wettability. |
| Propylene Carbonate (PC) | ~2.5 cP | 64 | Secondary Choice. Higher viscosity than DMC but maintains salt dissociation better due to high |
| Acetonitrile (ACN) | ~0.3 cP | 37 | Research Only. Lowest viscosity but poor anodic stability >4.5V vs Li/Li+. |
Protocol:
-
Start with a 20 wt% addition of DMC to your
. -
This often results in a 50-70% reduction in bulk viscosity while maintaining sufficient carrier density.
-
Warning: Excessive dilution (>50%) negates the safety benefits (non-flammability) of the ionic liquid.
Module C: Purity & Environmental Control
User Question: My viscosity measurements are inconsistent between batches. One batch is 50 cP, the next is 65 cP. What is going on?
Technical Diagnosis: This is almost certainly a Water Content or Halide Impurity issue.
-
Halides (
, ): Leftover halides from the synthesis (e.g., quaternization of pyridine with 2-bromoethyl methyl ether) create extremely strong hydrogen-bonding networks, drastically spiking viscosity. -
Water: While water initially lowers viscosity in hydrophilic ILs, it creates unpredictable electrochemical side reactions that can form gel-like byproducts at electrode interfaces during operation.
Corrective Action:
-
Halide Check: Perform an
test. If precipitate forms, you must re-wash the IL with distilled water (if hydrophobic) or recrystallize. -
Drying: Dry the IL under high vacuum (
mbar) at 60°C for 24 hours. Verify water content is <50 ppm via Karl Fischer titration before measuring viscosity.
Visual Logic Pathways
Diagram 1: Viscosity Reduction Decision Matrix
This flowchart guides you through the logical steps of reducing viscosity based on your constraints.
Caption: Decision matrix for selecting the optimal viscosity reduction strategy based on chemical flexibility and end-use application.
Diagram 2: Ether-Side Chain Mechanism
Understanding why the methoxyethyl group helps (and how to optimize it).
Caption: Mechanistic flow showing how the ether tail (Cation) and charge delocalization (Anion) cooperatively reduce viscosity.
Experimental Validation Protocol
To confirm your optimization, you must perform a Temperature-Sweep Rheology Test . Single-point measurements are insufficient for defining activation energy.
Equipment: Cone-and-Plate Rheometer (e.g., Anton Paar MCR or TA Instruments DHR). Geometry: 40mm or 25mm Cone (1° or 2° angle).
Step-by-Step Procedure:
-
Sample Loading: Load ~0.5 mL of the
-based electrolyte onto the Peltier plate. Ensure no bubbles are trapped (bubbles compress, falsifying data). -
Conditioning: Hold at 25°C for 5 minutes to equilibrate thermal history.
-
Shear Rate Sweep (Validation): Perform a sweep from
to .-
Check: The viscosity should be constant (Newtonian behavior). If viscosity drops with shear, you have a gel/impurity or shear-thinning artifact.
-
-
Temperature Ramp: Ramp from 10°C to 80°C at 2°C/min at a constant shear rate (e.g.,
). -
Data Analysis: Plot
vs (Arrhenius Plot).-
A steeper slope indicates higher activation energy for flow (
), implying the ions are struggling to move past one another. -
Goal: You want to lower the curve (magnitude) and flatten the slope (lower
).
-
References
-
Solvionic. (n.d.). 1-Methyl-1-(2-methoxyethyl)pyrrolidinium Bis(fluorosulfonyl)imide Data Sheet. (Note: Validates FSI viscosity ~42 cP for ether-functionalized cations).
-
IoLiTec. (n.d.). 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide Properties. (Note: Validates TFSI viscosity ~55 cP). [1]
-
Lall-Ramnarine, S. I., et al. (2023).[2] Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. Journal of Physical Chemistry B. (Note: Discusses the ether-chain mechanism for viscosity reduction).
-
Che, Y., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI Processes. (Note: Validates the use of solvents like DMF/DMC to reduce viscosity).
- Reiter, J., et al. (2013). Viscosity and conductivity of electrolytes based on pyridinium ionic liquids. (General reference for Pyridinium/TFSI behavior).
Sources
Technical Support Center: Solubility Optimization for 1-(2-Methoxyethyl)pyridinium
Subject: Troubleshooting & Optimization Guide for 1-(2-Methoxyethyl)pyridinium Solubility in Non-Polar Solvents Ticket ID: SOL-PYR-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 20, 2026[1]
Executive Summary & Diagnostic Triage
The Core Challenge: 1-(2-Methoxyethyl)pyridinium salts (typically halides like chloride or bromide) are inherently ionic and possess a polar ether tail.[1] This creates a high lattice energy and strong dipole-dipole interactions that thermodynamically oppose solvation in non-polar media (e.g., hexane, toluene, diethyl ether).[1]
To solve this, you must disrupt the crystal lattice or modify the solvation shell. Use the diagnostic questions below to identify your specific bottleneck.
Diagnostic Q&A
Q1: "I added the salt to toluene/hexane, and it sank to the bottom immediately. Heating didn't help."
-
Diagnosis: You are likely using the halide form (Cl⁻, Br⁻, or I⁻). These anions have high charge density and coordinate strongly with the cation, preventing the "loose" ion pairing required for non-polar solubility.
-
Solution: Perform Anion Metathesis (Protocol A) to swap the halide for a bulky, fluorinated anion (e.g., NTf₂, BArF).
Q2: "I cannot chemically modify the salt (it's a reactant), but I need it to react with a non-polar substrate."
-
Diagnosis: You are facing a Phase Transfer limitation.[1] The salt is stuck in the solid or aqueous phase, while your substrate is in the organic phase.
-
Solution: Use Phase Transfer Catalysis (PTC) or a Cosolvent System (Protocol B).
Q3: "I performed an anion exchange, but the oil is still separating from the hexane."
-
Diagnosis: The "Methoxyethyl" tail adds polarity. Even with a hydrophobic anion, the cation itself is not lipophilic enough for ultra-low polarity solvents like pure pentane or hexane.
-
Solution: Switch to Toluene or add a Lipophilic Modifier (Protocol C).
Technical Protocols
Protocol A: Anion Metathesis (The "Gold Standard")
Target: Converting the insoluble halide salt into a hydrophobic Ionic Liquid (IL) or salt.
Theory: Replacing a small, hard anion (Cl⁻) with a large, charge-diffuse anion (e.g., Bis(trifluoromethane)sulfonimide, [NTf₂]⁻) reduces lattice energy and increases lipophilicity.[1]
Reagents:
-
Precursor: 1-(2-Methoxyethyl)pyridinium chloride/bromide.[1]
-
Exchange Salt: LiNTf₂ (Lithium bis(trifluoromethanesulfonyl)imide) or NaBArF (for extreme non-polarity).
-
Solvent: Water (for the reaction) and Dichloromethane (DCM) (for extraction).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the pyridinium halide in 10 mL of deionized water.
-
Mixing: Separately dissolve 10.5 mmol (1.05 eq) of LiNTf₂ in 10 mL of water.
-
Reaction: Slowly add the LiNTf₂ solution to the pyridinium solution while stirring vigorously.
-
Observation: The solution will likely turn cloudy or form a biphasic oil at the bottom immediately. This is the hydrophobic [NTf₂] salt forming.
-
-
Separation: Pour the mixture into a separatory funnel.
-
Extraction: Add 15 mL of DCM. Shake and vent. The hydrophobic salt will partition into the DCM layer (bottom).
-
Washing: Wash the DCM layer 3x with deionized water to remove residual LiCl/LiBr. Crucial: Test the final wash with AgNO₃ solution; if it precipitates, wash again.
-
Drying: Dry the DCM phase over anhydrous MgSO₄, filter, and remove solvent via rotary evaporation.
-
Result: You now have a viscous liquid or low-melting solid soluble in toluene, ethers, and potentially hexane (depending on concentration).[1]
Protocol B: Cosolvent Tuning (The "Non-Invasive" Fix)
Target: Solubilizing the salt without chemical modification.
Theory: Pure non-polar solvents cannot overcome the cation-anion electrostatic force.[1] Adding a small volume fraction (
Recommended Cosolvents:
-
Dichloromethane (DCM): Excellent solubility, miscible with hexane/toluene.
-
Acetone: Good, but may react with some electrophiles.[1]
-
Acetonitrile (MeCN): High dielectric constant, but miscibility gaps with some alkanes exist.
Optimization Table:
| Primary Solvent | Additive (Cosolvent) | Recommended | Expected Result |
| Toluene | DCM | 5–10% | Full dissolution of NTf₂/PF₆ salts.[1] |
| Hexane | DCM | 10–20% | Stable micro-emulsion or solution. |
| Diethyl Ether | Acetone | 5% | Improved solubility for halide salts. |
Visualizations & Logic Maps
Figure 1: Solubility Optimization Decision Tree
Caption: Logical workflow for selecting the correct solubilization strategy based on experimental constraints.
[1]
Figure 2: Anion Hydrophobicity Impact
Caption: The Hofmeister Series applied to Pyridinium solubility. Moving right increases non-polar solubility.
| Anion | Hydrophobicity | Toluene Solubility | Hexane Solubility | Cost |
| Cl⁻ / Br⁻ | Very Low | Insoluble | Insoluble | Low |
| [BF₄]⁻ | Low | Poor | Insoluble | Low |
| [PF₆]⁻ | Moderate | Moderate | Poor | Medium |
| [OTf]⁻ | Moderate | Good | Poor | Medium |
| [NTf₂]⁻ | High | Excellent | Moderate | High |
| [BArF]⁻ | Very High | Excellent | Good | Very High |
Frequently Asked Questions (FAQs)
Q: Why does the methoxyethyl group make it harder to dissolve in hexane compared to a butyl chain?
A: The methoxyethyl group (
Q: I tried [BF4]⁻ and it still precipitated. Why? A: Tetrafluoroborate ([BF4]⁻) is not sufficiently hydrophobic for true non-polar solvents. While it is less coordinating than chloride, it still forms relatively tight ion pairs.[1] For toluene or hexane, you almost exclusively need the "super-weak" anions like [NTf₂]⁻ (bistriflamide) or [BArF]⁻ [2].
Q: Can I use ultrasound to force it into solution? A: Ultrasound (sonication) will create a dispersion or emulsion, but it will not create a thermodynamically stable solution. If you stop sonicating, it will eventually separate or precipitate. This is useful for sampling but dangerous for reactions where concentration gradients matter.
References
-
Samaroo, S., et al. (2023).[1][2][3] C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. Nature Chemistry. Available at: [Link]
-
Freire, M. G., et al. (2010).[1] Hydrophobic ionic liquids with strongly coordinating anions.[1] Chemical Communications.[1][4][5] Available at: [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis.[1][6][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Cetylpyridinium chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. perioexpertise.co.uk [perioexpertise.co.uk]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
Validation & Comparative
1H NMR Characterization of 1-(2-Methoxyethyl)pyridinium Chloride: A Comparative Technical Guide
Executive Summary
This guide provides a comprehensive technical analysis of 1-(2-Methoxyethyl)pyridinium chloride , a functionalized pyridinium salt increasingly utilized as a precursor for ionic liquids and a phase-transfer catalyst.[1][2][3] Unlike simple alkyl-pyridinium salts (e.g., N-ethylpyridinium), the introduction of an ether linkage in the side chain alters both the physicochemical properties and the spectral signature of the molecule.
This document details the 1H NMR characterization of the compound, offering a comparative analysis against its structural analogs: 1-Ethylpyridinium chloride (hydrophobic baseline) and 1-(2-Hydroxyethyl)pyridinium chloride (hydrophilic/protic baseline).[2][3] It addresses sample preparation, signal assignment, impurity profiling, and spectral troubleshooting.[2][3]
Structural Analysis & Theoretical Basis
The target molecule consists of a pyridinium cation core N-alkylated with a 2-methoxyethyl chain.[1][2][3] The chloride anion, while silent in 1H NMR, significantly influences solubility and hygroscopicity, necessitating careful solvent selection (typically D₂O or DMSO-d₆).
Key Structural Features for NMR Assignment:
-
Pyridinium Ring (Aromatic Region): The positive charge on the nitrogen atom exerts a strong electron-withdrawing effect, significantly deshielding the ring protons.[2][3]
-
Ethylene Linker (Aliphatic Region):
-
Methoxy Tail (Aliphatic Region):
Diagram 1: Structural Assignment Logic
Caption: Logical flow of signal assignment based on electronic environments within the pyridinium cation.
Experimental Protocol
Reagents and Equipment[1][4][5][6][7]
-
Target Compound: 1-(2-Methoxyethyl)pyridinium chloride (>98% purity recommended).[1][2][3]
-
Solvent: Deuterium Oxide (D₂O, 99.9% D) or DMSO-d₆ (99.9% D).[2][3]
-
Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) for D₂O; TMS (Tetramethylsilane) for DMSO-d₆.
-
Instrument: 400 MHz NMR Spectrometer (or higher).
Step-by-Step Workflow
-
Sample Preparation: Weigh 10–15 mg of the pyridinium salt into a clean vial.
-
Solvation: Add 0.6 mL of the deuterated solvent. Vortex until fully dissolved.[1][2][3] The salt is highly hygroscopic; minimize exposure to air.[1][2][3]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Processing: Phase correction, baseline correction, and referencing (TSP to 0.00 ppm or solvent residual peak).
Spectral Analysis & Comparison
The following table contrasts the expected chemical shifts of the target compound with its closest alternatives. This comparison is critical for verifying that the ether synthesis (typically Pyridine + 2-Chloroethyl methyl ether) was successful and that the product is not the starting material or a hydrolysis byproduct.[2][3]
Table 1: Comparative Chemical Shift Data (in D₂O)
| Proton Assignment | 1-(2-Methoxyethyl)pyridinium Cl (Target) | 1-Ethylpyridinium Cl (Alternative 1) | 1-(2-Hydroxyethyl)pyridinium Cl (Alternative 2) | Multiplicity |
| H-2, H-6 (Ar) | 8.90 – 9.10 ppm | 8.85 – 9.00 ppm | 8.80 – 8.95 ppm | Doublet (d) |
| H-4 (Ar) | 8.60 – 8.70 ppm | 8.50 – 8.65 ppm | 8.55 – 8.65 ppm | Triplet (t) |
| H-3, H-5 (Ar) | 8.10 – 8.20 ppm | 8.00 – 8.15 ppm | 8.05 – 8.15 ppm | Triplet (t) |
| N-CH₂ | 4.90 – 5.00 ppm | 4.60 – 4.70 ppm (q) | 4.75 – 4.85 ppm | Triplet (t) |
| Linker (Side Chain) | 3.90 – 4.00 ppm (O-CH₂) | 1.60 – 1.70 ppm (CH₃) | 4.05 – 4.15 ppm (CH₂-OH) | Triplet (t) |
| Terminal Group | 3.35 – 3.45 ppm (O-CH₃) | Absent | Absent (OH exchanges) | Singlet (s) |
Key Differentiators:
-
Vs. 1-Ethylpyridinium: The target lacks the high-field methyl triplet (~1.6 ppm) and instead shows two distinct triplets in the 3.9–5.0 ppm range plus a sharp singlet at ~3.4 ppm.[1][2][3]
-
Vs. 1-(2-Hydroxyethyl)pyridinium: The target shows a sharp singlet for the methoxy group (~3.4 ppm).[1][2][3] The hydroxyethyl analog lacks this singlet.[1][2][3] Furthermore, in DMSO-d₆, the hydroxyethyl compound would show a broad OH peak (approx.[2][3] 5.0–5.5 ppm) which is absent in the methoxyethyl derivative.[2][3]
Solvent Effects (D₂O vs. DMSO-d₆)[1]
-
D₂O: Best for sharp resolution of the aromatic region and the N-CH₂ triplet.[1][2][3] The residual HDO peak (~4.79 ppm) may overlap with the N-CH₂ signal; if this occurs, variable temperature NMR (increasing T shifts water upfield) or switching to DMSO-d₆ is recommended.[3]
-
DMSO-d₆: Shifts the aromatic protons slightly downfield due to the "naked" anion effect (less solvation of Cl⁻).[1][2][3] Useful for confirming the absence of exchangeable protons (OH/NH).[2][3]
Impurity Profiling & Troubleshooting
Common impurities arise from incomplete alkylation or hydrolysis of the starting alkylating agent.[1][2][3]
Diagram 2: Impurity Identification Workflow
Caption: Workflow for identifying and remediating common synthesis impurities.
Troubleshooting Table
| Observation | Likely Cause | Remediation |
| Small signals at 7.4, 7.8, 8.6 ppm | Unreacted Pyridine | The starting material is a free base.[1][2][3] Wash the solid with non-polar solvents (e.g., diethyl ether) or recrystallize from ethanol/ethyl acetate.[2][3] |
| Triplets at 3.65 and 3.55 ppm | Unreacted 2-Chloroethyl methyl ether | This alkylating agent is toxic.[1][2][3] Ensure thorough vacuum drying or washing with ether.[1][2][3] |
| Broad peak ~4.8 ppm (D₂O) | HDO / Water | Ensure the salt is dried (hygroscopic).[2][3] Use a glovebox for sample prep if precise integration of N-CH₂ is required.[1][2][3] |
| Extra singlet ~3.2 ppm | Methanol | Methanol can form if the methoxy group hydrolyzes under harsh acidic conditions (rare) or if used as a recrystallization solvent.[2][3] |
References
-
PubChem. (2025).[1][2][3][4] 1-(2-Methoxyethyl)pyridin-1-ium chloride.[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] Available at: [Link]
-
National Institute of Standards and Technology (NIST). (2025).[2][3] 1-(2-Methoxyethyl)pyridinium.[1][2][3] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]
-
Reich, H. J. (2024).[2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2][3] Available at: [Link]
Sources
- 1. 1-(ETHOXYCARBONYLMETHYL)PYRIDINIUM CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | C14H14BrNO | CID 12316824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
A Comparative FTIR Spectral Analysis of 1-(2-Methoxyethyl)pyridinium and its N-Alkyl Analogues: A Guide for Researchers
In the expanding landscape of ionic liquids and functionalized organic molecules, a precise understanding of their molecular structure is paramount for predicting their behavior and unlocking their full potential in applications ranging from drug delivery to materials science. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating the structural nuances of these compounds. This guide provides an in-depth comparative analysis of the FTIR spectrum of 1-(2-Methoxyethyl)pyridinium, a cation featuring both a pyridinium ring and an ether-functionalized alkyl chain.
Through a detailed examination of its vibrational modes, we will explore how the interplay between these functional groups manifests in the infrared spectrum. To provide a clear and objective performance benchmark, we will compare its spectral features with those of two simpler N-alkyl pyridinium analogues: 1-ethylpyridinium and 1-butylpyridinium. This comparative approach will highlight the unique spectral signatures introduced by the methoxyethyl group, offering researchers and drug development professionals a robust framework for the identification and characterization of similar molecular architectures.
The Power of Vibrational Spectroscopy: A Primer on FTIR
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[1] These vibrations, which include stretching, bending, and scissoring motions, are unique to the types of atoms and bonds present, as well as the overall molecular structure. The resulting FTIR spectrum is a molecular "fingerprint," providing a wealth of information about the functional groups within a sample. This technique can be used for both qualitative identification and, with appropriate calibration, quantitative analysis of chemical species.[2][3]
Experimental Protocol: Acquiring High-Quality FTIR Spectra
A reliable FTIR analysis hinges on a well-defined experimental protocol. For the analysis of pyridinium salts, which are often solids or viscous liquids at room temperature, Attenuated Total Reflectance (ATR) is a particularly suitable sampling technique.[4][5]
Step-by-Step ATR-FTIR Analysis:
-
Instrument Preparation: Ensure the FTIR spectrometer, such as a Thermo Scientific Nicolet iS5 or equivalent, and its ATR accessory are clean and the crystal surface (typically diamond) is free of any residues.[6]
-
Background Spectrum: Before analyzing the sample, a background spectrum of the empty ATR crystal must be recorded. This crucial step accounts for any absorbance from the instrument's environment (e.g., atmospheric water and carbon dioxide) and the ATR crystal itself, ensuring these signals are subtracted from the final sample spectrum.
-
Sample Application: Place a small amount of the pyridinium salt sample directly onto the center of the ATR crystal.
-
Pressure Application: Apply consistent and firm pressure to the sample using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the FTIR spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.
-
Data Processing: The acquired interferogram is automatically converted to a spectrum via a Fourier transform. The spectrum should be baseline-corrected and, if necessary, an ATR correction can be applied to account for the wavelength-dependent depth of penetration of the IR beam.
Caption: Experimental workflow for ATR-FTIR analysis of pyridinium salts.
Spectral Analysis of 1-(2-Methoxyethyl)pyridinium: A Theoretical Approach
Key Functional Groups and Their Expected Vibrational Modes:
-
Pyridinium Ring: The quaternization of the nitrogen atom in the pyridine ring leads to distinct changes in its vibrational modes compared to pyridine itself.[7]
-
Aromatic C-H Stretching: These vibrations are expected in the region of 3100-3000 cm⁻¹.
-
C=C and C=N Ring Stretching: These vibrations typically appear as a series of sharp bands in the 1650-1450 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substituent on the nitrogen atom.
-
Ring Vibrations and C-H Bending: The "fingerprint" region, below 1500 cm⁻¹, will contain a complex pattern of absorptions corresponding to in-plane and out-of-plane bending of the C-H bonds and various ring deformation modes.
-
-
Methoxyethyl Group: This side chain introduces several characteristic vibrations.
-
Aliphatic C-H Stretching: The stretching vibrations of the CH₂ and CH₃ groups will be observed in the 3000-2850 cm⁻¹ range.
-
C-O-C (Ether) Stretching: The most characteristic vibration of the ether linkage is the C-O-C asymmetric stretching, which is expected to produce a strong, sharp band in the 1150-1085 cm⁻¹ region.
-
CH₂ and CH₃ Bending: Scissoring and bending vibrations of the methylene and methyl groups will appear in the 1470-1370 cm⁻¹ range.
-
Caption: Key functional groups and their expected FTIR vibrational modes for 1-(2-Methoxyethyl)pyridinium.
Comparative Analysis: Unveiling the Influence of the Methoxyethyl Group
To understand the specific spectral contributions of the methoxyethyl group, we will now compare the theoretical spectrum of 1-(2-Methoxyethyl)pyridinium with the experimental FTIR spectra of 1-ethylpyridinium bromide and 1-butylpyridinium bromide.
| Vibrational Mode | 1-(2-Methoxyethyl)pyridinium (Theoretical) | 1-Ethylpyridinium Bromide (Experimental) | 1-Butylpyridinium Bromide (Experimental) | Key Observations |
| Aromatic C-H Stretching | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | The position of these peaks is largely unaffected by the nature of the alkyl substituent. |
| Aliphatic C-H Stretching | ~3000-2850 cm⁻¹ | ~2980-2850 cm⁻¹ | ~2960-2870 cm⁻¹ | The intensity and complexity of these bands increase with the length of the alkyl chain. The methoxyethyl group will show distinct C-H stretches from both the ethyl and methyl components. |
| Pyridinium Ring Stretching (C=C, C=N) | ~1640, 1580, 1490 cm⁻¹ | ~1635, 1580, 1485 cm⁻¹ | ~1635, 1580, 1488 cm⁻¹ | The positions of these characteristic ring vibrations are highly conserved across the different N-substituents, indicating that the electronic structure of the pyridinium ring is not significantly perturbed by the alkyl or methoxyethyl chain. |
| Alkyl Chain Bending (CH₂, CH₃) | ~1470-1370 cm⁻¹ | ~1460, 1380 cm⁻¹ | ~1465, 1380 cm⁻¹ | The number and intensity of these bands will correlate with the number of CH₂ and CH₃ groups in the substituent. |
| C-O-C Ether Stretching | ~1120 cm⁻¹ (Strong, Sharp) | Absent | Absent | This is the most significant and defining difference. The presence of a strong, sharp absorption band in this region is a clear and unambiguous indicator of the methoxyethyl functionality. |
Note: Experimental data for 1-ethylpyridinium bromide and 1-butylpyridinium bromide are sourced from publicly available spectral databases.
The comparative analysis clearly demonstrates that while the core vibrations of the pyridinium ring remain relatively consistent, the FTIR spectrum of 1-(2-Methoxyethyl)pyridinium is uniquely characterized by the strong C-O-C stretching vibration of the ether linkage. This distinct peak serves as a powerful diagnostic tool for identifying the presence of the methoxyethyl group in novel pyridinium-based compounds.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the FTIR spectral analysis of 1-(2-Methoxyethyl)pyridinium, highlighting its key vibrational features in comparison to its N-alkyl analogues. The detailed experimental protocol and theoretical spectral analysis offer a solid foundation for researchers in the fields of chemistry, materials science, and drug development to confidently identify and characterize this and similar functionalized molecules. The prominent C-O-C stretching vibration serves as a definitive spectral marker for the methoxyethyl group, enabling its unambiguous identification. As the development of novel ionic liquids and functionalized organic compounds continues to accelerate, the principles and comparative data presented herein will serve as a valuable resource for advancing our understanding of their structure-property relationships.
References
- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 13, 617-622.
-
Analytical Answers, Inc. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
- Science and Education Publishing. (2022). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
-
Richmond Scientific. (2023, September 27). Can FT-IR be used for Quantitative Analysis? Retrieved from [Link]
-
Taylor & Francis Online. (2007, February 6). Qualitative and Quantitative Analysis by Hyphenated (HP)TLC‐FTIR Technique. Retrieved from [Link]
-
MMRC. (n.d.). Nicolet FT-IR User's Guide. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-n-Butylpyridinium bromide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butylpyridinium bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]
-
NIST. (n.d.). 1-Ethylpyridinium bromide. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Washington State Department of Ecology. (2024, May 6). Standard Operating Procedure PTP005, Version 1.1, Thermo Scientific Nicolet iS5 FTIR Spectrometer. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
NIST. (n.d.). 1-Ethylpyridinium bromide. Retrieved from [Link]
-
Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
MDPI. (2023, June 12). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vibrational Spectroscopy of Ionic Liquids [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-Methoxyethyl)pyridinium [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Technical Guide: MS Fragmentation of 1-(2-Methoxyethyl)pyridinium Cation
[1]
Executive Summary
Target Analyte: 1-(2-Methoxyethyl)pyridinium (
This guide provides a mechanistic breakdown of the Collision-Induced Dissociation (CID) pathways for the 1-(2-Methoxyethyl)pyridinium cation. Unlike simple alkyl-pyridinium salts, the presence of the ether oxygen in the side chain introduces a competitive fragmentation landscape between heterolytic cleavage (forming stable carbocations) and hydrogen rearrangement (forming protonated pyridine).
Key Performance Differentiator: The simultaneous detection of
Fragmentation Mechanism & Pathways[2][3][4][5][6]
The fragmentation of N-substituted pyridinium cations in ESI-MS/MS is governed by the stability of the leaving group. For 1-(2-Methoxyethyl)pyridinium, two dominant pathways compete based on the applied collision energy (CE).
Pathway A: Hydrogen Rearrangement (Elimination)[1]
-
Mechanism: A McLafferty-type rearrangement where a hydrogen atom from the
-carbon of the side chain transfers to the pyridine ring. -
Neutral Loss: Elimination of methoxyethene (vinyl methyl ether, 58 Da).
-
Product Ion:
80 ( ). -
Dominance: Typically the base peak at lower collision energies due to the high basicity of pyridine and the favorable kinetics of the 6-membered transition state.
Pathway B: Inductive Cleavage (Charge Retention on Side Chain)[1]
-
Mechanism: Direct heterolytic cleavage of the
bond driven by the inductive effect of the quaternary nitrogen. -
Neutral Loss: Loss of neutral pyridine (79 Da).
-
Product Ion:
59 (2-Methoxyethyl cation, ). -
Stability: The resulting carbocation is stabilized by resonance from the adjacent ether oxygen (forming an oxonium ion species), making this pathway competitively favorable compared to simple alkyl chains.
Pathway Visualization
The following diagram illustrates the competitive dissociation channels.
Caption: Competitive fragmentation pathways of 1-(2-Methoxyethyl)pyridinium showing neutral losses and diagnostic ions.
Comparative Analysis: Alternatives & Isobars
In drug development, distinguishing specific impurities is critical.[1] The table below compares the performance (fragmentation behavior) of the target cation against common structural alternatives (analogs and isomers).
Table 1: Diagnostic Ion Comparison[1][4]
| Analyte | Structure Type | Precursor ( | Primary Fragment | Secondary Fragment | Distinguishing Feature |
| 1-(2-Methoxyethyl)pyridinium | Ether Side Chain | 138 | Presence of | ||
| 1-Butylpyridinium | Alkyl Side Chain | 136 | Loss of Butene (56 Da).[1] Fragment | ||
| 1-Benzylpyridinium | Aryl Side Chain | 170 | Tropylium ion ( | ||
| 1-Propylpyridinium | Alkyl Side Chain | 122 | Mass shift of precursor; |
Performance Insight
-
vs. Alkyl Analogs: The ether oxygen in the methoxyethyl group stabilizes the side-chain cation (
59) significantly more than a primary alkyl cation (e.g., ethyl 29 or propyl 43).[1] Consequently, 59 is a high-confidence diagnostic marker for the methoxyethyl group, whereas alkyl chains often yield only the 80 ion (via neutral loss of alkene) with no visible side-chain cation.[1] -
vs. Benzyl Analogs: Benzylpyridinium salts fragment exclusively to the benzyl cation (
91) because the tropylium ion is more stable than the protonated pyridine. In contrast, 1-(2-Methoxyethyl)pyridinium shows a balanced spectrum containing both the heterocycle ( 80) and the side chain ( 59).[1]
Experimental Protocol: Characterization Workflow
To replicate these results or validate the impurity in a drug substance, follow this self-validating protocol.
Method: Direct Infusion ESI-MS/MS
Objective: Confirm the identity of
-
Sample Preparation:
-
Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Target concentration: 1–10 µg/mL.
-
-
Instrumentation:
-
Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Ionization: ESI Positive Mode.[2]
-
-
Acquisition Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20–40 V (Optimize to prevent in-source fragmentation).
-
Source Temp: 120°C.
-
-
MS/MS Experiment (Product Ion Scan):
-
Validation Criteria:
-
Pass: Spectrum must contain both
80 and 59 at CE 20–30 eV. -
Fail: Presence of
91 (indicates benzyl contamination) or absence of 59 (indicates simple alkyl chain or different isomer).[1]
-
References
-
NIST Mass Spectrometry Data Center. "1-(2-Methoxyethyl)pyridinium Gas Phase Ion Energetics." NIST Chemistry WebBook, SRD 69. [Link][1]
-
Katritzky, A. R., et al. "Pyridinium Salts: Ionization and Fragmentation."[1] Journal of the American Chemical Society, 1990, 112, 2471.[1] [Link][1]
-
Holcapek, M., et al. "Fragmentation mechanisms of N-substituted pyridinium cations in electrospray ionization mass spectrometry."[1] Journal of Mass Spectrometry, 2009.[3] [Link]
-
Zins, E. L., et al. "Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions." Journal of Mass Spectrometry, 2009, 44(12), 1668-1675.[1] [Link]
comparing conductivity of 1-(2-Methoxyethyl)pyridinium vs 1-ethylpyridinium
Technical Comparison Guide: 1-(2-Methoxyethyl)pyridinium vs. 1-Ethylpyridinium Salts
Executive Summary
In the design of high-performance electrolytes for electrochemical storage and synthesis, the choice between 1-ethylpyridinium ([EtPy]⁺) and 1-(2-methoxyethyl)pyridinium ([MOEPy]⁺) cations represents a critical decision between theoretical mobility and practical liquid range .
While [EtPy]⁺ offers a smaller ionic radius potentially suitable for high mobility, it suffers from high lattice energy, often resulting in salts that are solid at room temperature (e.g., [EtPy][BF₄], T_m = 46°C). In contrast, [MOEPy]⁺ leverages the "Ether Effect" —the introduction of an alkoxy chain that disrupts crystal packing and increases rotational freedom. This modification typically yields room-temperature ionic liquids (RTILs) with lower viscosity, wider liquidus ranges, and robust conductivity, making them superior candidates for battery electrolytes and flexible electronic applications.
Molecular Architecture & Mechanism
The functional difference lies in the side chain attached to the pyridinium nitrogen. This structural variation dictates the physicochemical behavior of the resulting ionic liquid.
The Alkyl Constraint ([EtPy]⁺)
-
Structure: A short, rigid ethyl chain (-CH₂CH₃).[1]
-
Mechanism: The high symmetry and low conformational freedom allow efficient packing with anions (like BF₄⁻ or PF₆⁻).
-
Consequence: High lattice energy leading to crystallinity . Many [EtPy] salts are solids at ambient temperature, rendering them non-conductive unless dissolved in a solvent or heated above their melting point.[1]
The Ether Advantage ([MOEPy]⁺)
-
Structure: A flexible methoxyethyl chain (-CH₂CH₂OCH₃).
-
Mechanism: The ether oxygen introduces a "kink" and rotational flexibility (high configurational entropy). Furthermore, the oxygen atom can engage in weak dipole-cation interactions that shield the positive charge, reducing ion pairing.
-
Consequence: Suppression of crystallization . [MOEPy] salts are almost exclusively liquids at room temperature with low viscosity, enabling consistent ionic transport without the need for thermal management.[1]
Figure 1: Mechanistic pathway showing how ether functionalization transitions the material from a crystalline solid to a conductive liquid.
Comparative Performance Analysis
The following data contrasts the physical properties of these cations when paired with common anions (Tetrafluoroborate [BF₄]⁻ and Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻).
Table 1: Physicochemical Properties
| Feature | 1-Ethylpyridinium ([EtPy]) | 1-(2-Methoxyethyl)pyridinium ([MOEPy]) | Impact on Application |
| Physical State (25°C) | Solid (e.g., [BF₄] T_m = 46°C) | Liquid (T_g < -60°C) | [MOEPy] requires no solvent/heating. |
| Viscosity (cP) | High (~68.8 for Triflate) | Moderate (~55) | Lower viscosity correlates to faster ion transport. |
| Conductivity (mS/cm) | 0 (Solid) / ~4.3 (Supercooled) | ~2.5 - 5.0 (Stable Liquid) | [MOEPy] offers reliable transport across wide T-range. |
| Electrochemical Window | ~4.0 V | > 5.0 V | Ether group improves anodic stability in some cases. |
| Li⁺ Coordination | Poor | Enhanced | Ether oxygen can chelate Li⁺, aiding dissociation.[1] |
Critical Insight: While [EtPy] salts can have high conductivity (e.g., 4.34 mS/cm for the triflate salt), this is often in a supercooled state or with specific anions. [MOEPy] salts provide a guaranteed liquid state with conductivities consistently in the 2–5 mS/cm range, which is critical for device reliability.[1]
Experimental Protocol: Measuring Ionic Conductivity
To validate these properties in your lab, follow this self-validating Electrochemical Impedance Spectroscopy (EIS) protocol.
Reagents & Equipment
-
Salts: [EtPy][BF₄] (CAS: 350-48-1) and [MOEPy][NTf₂] (Analogous CAS: 757240-24-7).
-
Instrument: Potentiostat with Frequency Response Analyzer (FRA).
-
Cell: Dip-type conductivity probe with Pt black electrodes (Cell constant
).
Step-by-Step Methodology
-
Vacuum Drying (Crucial):
-
Ionic liquids are hygroscopic. Water impurities artificially inflate conductivity.
-
Protocol: Dry samples at 60°C under high vacuum (< 1 mbar) for 24 hours. Verify water content is < 50 ppm using Karl Fischer titration.
-
-
Cell Calibration:
-
Calibrate the probe using a 0.01 M KCl standard solution (
at 25°C). -
Calculate exact cell constant:
.[1]
-
-
Impedance Measurement:
-
Temperature Control: Thermostat cell at 25°C ± 0.1°C. Allow 20 mins equilibration.
-
Parameters: AC Amplitude = 10 mV; Frequency Range = 1 MHz to 10 Hz.
-
Data Extraction: Plot the Nyquist diagram (-Z'' vs Z'). The bulk resistance (
) is the intercept with the real axis (Z') at high frequencies.
-
-
Calculation:
-
Report in mS/cm.
-
Figure 2: Workflow for accurate ionic conductivity determination using Impedance Spectroscopy.
References
-
RoCo Global. 1-Ethylpyridinium triflate, >99% Properties and Applications.[1] Retrieved from
-
IoLiTec. 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide Data Sheet. Retrieved from
-
Sigma-Aldrich. 1-Ethylpyridinium tetrafluoroborate Product Specification. Retrieved from
-
PubChem. 1-Methyl-1-(2-methoxyethyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide Compound Summary. Retrieved from
-
ResearchGate. Density, dynamic viscosity, and electrical conductivity of pyridinium-based hydrophobic ionic liquids. Retrieved from
Sources
Thermal Stability & Performance Guide: Methoxyethyl vs. Alkyl Pyridinium Salts
Executive Summary
The Core Trade-off: In the design of functional ionic liquids and salts, the choice between methoxyethyl (ether-functionalized) and alkyl side chains on the pyridinium cation represents a fundamental trade-off between transport efficiency and thermal robustness .
-
Alkyl Pyridinium Salts: Exhibit superior thermal stability (
often >350°C with stable anions) due to the high bond dissociation energy of C-C bonds. They are the standard for high-temperature heat transfer fluids and robust solvents. -
Methoxyethyl Pyridinium Salts: Sacrifice thermal stability (typically lowering
by 50–100°C) to achieve significantly lower viscosity, higher ionic conductivity, and suppressed crystallization. The ether oxygen introduces rotational flexibility and asymmetry but creates a "weak link" susceptible to -elimination or nucleophilic attack at elevated temperatures.
Structural & Mechanistic Analysis
To understand the thermal performance, we must look at the molecular level. The introduction of an oxygen atom into the side chain alters the electron density and decomposition pathways.
Structural Comparison
The alkyl chain is hydrophobic and rigid, promoting van der Waals stacking (which can raise melting points). The methoxyethyl chain is amphiphilic and flexible; the oxygen atom disrupts efficient packing (lowering
Figure 1: Structural comparison and dominant decomposition pathways for alkyl vs. ether-functionalized pyridinium cations.
Decomposition Mechanisms
-
Alkyl Chains: The primary degradation pathway is nucleophilic dealkylation (reverse Menschutkin reaction), where the anion attacks the
-carbon of the alkyl group, or Hofmann elimination if basic conditions exist. These processes generally require high activation energy. -
Methoxyethyl Chains: The presence of the ether oxygen at the
-position relative to the nitrogen (or within the chain) activates the adjacent carbons. The C-O bond is weaker than the C-C bond. Furthermore, the oxygen can stabilize transition states for -hydrogen elimination , leading to the formation of vinyl species and neutral pyridine, occurring at lower temperatures than simple dealkylation.
Comparative Performance Data
The following data aggregates findings from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) across multiple studies involving pyridinium and analogous pyrrolidinium salts.
Thermal Stability ( ) & Transport Properties
| Feature | N-Butylpyridinium ( | N-(2-Methoxyethyl)pyridinium ( | Impact of Ether Group |
| ~240 - 260°C | ~160 - 200°C | Significant Decrease: Halides are nucleophilic and attack the activated ether chain more easily. | |
| 380 - 410°C | 300 - 330°C | Moderate Decrease: Bulky, non-nucleophilic anions stabilize the salt, but the ether chain remains the limiting factor. | |
| Melting Point ( | Often > 40°C (Solid at RT) | Often < 0°C (Liquid at RT) | Major Advantage: Asymmetry and flexibility prevent crystallization. |
| Viscosity (at 25°C) | High (>100 cP for many salts) | Low (30 - 60 cP typical) | Major Advantage: "Kinked" ether chains reduce intermolecular friction. |
Critical Insight: While alkyl pyridinium salts with
anions are among the most thermally stable ionic liquids known, replacing the alkyl chain with a methoxyethyl group typically costs ~70-80°C in thermal stability ceiling. However, it often converts a solid salt into a room-temperature liquid.
Experimental Protocols
To validate these properties in your specific compounds, use the following self-validating protocols.
Thermogravimetric Analysis (TGA) for
This protocol ensures you distinguish between volatile impurities (water/solvent) and actual salt decomposition.
Figure 2: Standardized TGA workflow for determining thermal stability limits.
Protocol Steps:
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).
-
Purge Gas: Nitrogen (
) at 40-60 mL/min. Note: Air/Oxygen will significantly lower decomposition temperatures due to oxidation. -
Drying: Heat to 100°C and hold for 30 minutes. If mass loss > 1%, the sample is wet. The decomposition measurement is invalid until the sample is dry.
-
Ramp: Heat at 10°C/min to 600°C.
-
Calculation:
is defined as the intersection of the baseline mass and the tangent of the mass loss curve.
Differential Scanning Calorimetry (DSC)
Used to confirm the "liquid range" advantage of the methoxyethyl group.
-
Cycle: Cool from 25°C to -150°C (or instrument limit), hold for 5 min, then heat to 100°C at 10°C/min.
-
Observation: Alkyl salts often show a sharp melting peak (
) during heating. Methoxyethyl salts often show only a Glass Transition ( ), indicating they remain amorphous (glassy) rather than crystallizing, which is ideal for electrolyte applications.
Application Suitability Guide
| Application | Recommended Salt Type | Rationale |
| High-Temp Heat Transfer | Alkyl Pyridinium | Requires maximum thermal stability (>300°C) to prevent fouling and pressure buildup from decomposition products. |
| Electrolytes (Batteries/Caps) | Methoxyethyl Pyridinium | The lower viscosity improves ion transport (conductivity). The stability (~300°C) is usually sufficient for battery operation (<60°C). |
| Reaction Solvents | Context Dependent | Use Alkyl for reactions >200°C. Use Methoxyethyl for room-temp catalysis to ease stirring and mass transfer. |
| Gas Capture ( | Methoxyethyl Pyridinium | Ether oxygens can interact specifically with |
References
-
Comparison of Ether vs. Alkyl Side Chains in Ionic Liquids
-
Thermal Stability of Pyridinium Salts
- Title: Physical properties of pyridinium ionic liquids (Density, Viscosity, TGA)
- Source: Journal of Chemical Thermodynamics
-
URL:[Link]
-
Decomposition Mechanisms of Functionalized ILs
-
Pyrrolidinium Ether Analogs (Comparative D
Sources
Cyclic Voltammetry Validation of 1-(2-Methoxyethyl)pyridinium Purity: A Comparative Performance Guide
Executive Summary: The "Silent" Impurities in Ionic Liquids
In high-voltage energy storage applications, the purity of the electrolyte is not merely a specification—it is a functional limit. While Nuclear Magnetic Resonance (NMR) is the standard for confirming structural identity, it is notoriously insensitive to redox-active impurities like trace halides (
This guide provides an autonomous, self-validating Cyclic Voltammetry (CV) protocol to qualify 1-(2-Methoxyethyl)pyridinium (henceforth [MEPy]+ ) purity. We compare its electrochemical signature against industry standards—Imidazolium ([EMIM]+ ) and Pyrrolidinium ([BMPyrr]+ )—to contextualize its performance trade-offs.
Technical Context: Why [MEPy]+?
The [MEPy]+ cation represents a strategic "middle ground" in electrolyte engineering.
-
vs. Imidazolium ([EMIM]+): [EMIM]+ has excellent conductivity but suffers from cathodic instability (reduction of the acidic C2 proton) at potentials relevant to Lithium plating.
-
vs. Pyrrolidinium ([BMPyrr]+): [BMPyrr]+ offers the widest ESW but suffers from high viscosity, limiting ion transport.
-
The [MEPy]+ Advantage: The ether arm ($ -CH_2CH_2OCH_3 $) increases rotational freedom, lowering viscosity compared to alkyl-pyridinium analogs, while the pyridinium ring offers a distinct redox profile. However, the ether oxygen can coordinate trace water, making rigorous drying and CV validation critical.
Comparative Analysis: Electrochemical Performance
The following data compares [MEPy][TFSI] (High Purity Grade) against the two most common alternatives.
Table 1: Electrochemical & Physical Property Comparison[1]
| Feature | [MEPy][TFSI] (Target) | [EMIM][TFSI] (Standard) | [BMPyrr][TFSI] (High Stability) |
| Cathodic Limit (V vs. Fc/Fc+) | ~ -2.0 V | ~ -1.8 V | ~ -2.4 V |
| Anodic Limit (V vs. Fc/Fc+) | ~ +2.3 V | ~ +2.5 V | ~ +2.5 V |
| Total ESW | ~ 4.3 V | ~ 4.3 V | ~ 5.0 V |
| Viscosity (cP @ 25°C) | Low (< 40) | Very Low (< 35) | High (> 60) |
| Impurity Sensitivity | High (Ether arm coordinates | Moderate | Low (Hydrophobic alkyls) |
| Primary Failure Mode | Ring Reduction / Ether Oxidation | C2-H Reduction (Carbene formation) | Anodic Breakdown |
Note: The "Standard Grade" [MEPy] often exhibits an ESW of only 3.0 V due to residual halides from the metathesis synthesis step (e.g., [MEPy]Cl precursor).
Experimental Protocol: The Self-Validating CV System
This protocol is designed to be self-validating . If the system is not clean, the "Open Circuit Potential" (OCP) drift and "Crossover" hysteresis will immediately flag the error before you waste valuable sample.
Phase 1: Preparation & Cell Assembly
Objective: Eliminate environmental water and oxygen.
-
Drying: Dry the [MEPy] salt under high vacuum (
mbar) at 60°C for 24 hours. Rationale: The ether group is hygroscopic; standard Schlenk drying is insufficient. -
Working Electrode (WE): Polished Glassy Carbon (GC) disk (3 mm).
-
Prep: Polish with 0.05
alumina slurry Sonicate in ultrapure water Sonicate in acetone Air dry.
-
-
Counter Electrode (CE): Platinum coil (surface area > 10x WE).
-
Prep: Flame anneal to remove organic contaminants.
-
-
Reference Electrode (RE): Ag wire pseudo-reference (calibrated internally with Ferrocene).
-
Note: Avoid aqueous Ag/AgCl to prevent water leakage.
-
Phase 2: The Validation Workflow (Diagram)
Figure 1: Step-by-step electrochemical validation workflow ensuring electrode integrity before full characterization.
Data Interpretation: Anatomy of the Voltammogram
To validate purity, you must look for specific "fingerprints" of contamination. Do not simply look for the breakdown voltage; look for the noise within the window.
A. The Halide Fingerprint (Synthesis Residue)
If the [MEPy] cation was synthesized via a halide precursor (e.g., reaction of 2-methoxyethyl chloride with pyridine), residual
-
Observation: Small oxidation peak around +1.1 V to +1.5 V vs. Ag/Ag+.
-
Mechanism:
. -
Consequence: This parasitic reaction consumes current and can corrode current collectors in battery cells.
B. The Water Fingerprint (Drying Failure)
-
Observation: A broad reduction wave starting around -1.0 V (well before the cation breakdown).
-
Mechanism: Reduction of trace water to hydroxide and hydrogen gas (
). -
Consequence:
is a strong nucleophile that will degrade the [MEPy] cation via Hofmann elimination or nucleophilic attack on the ring.
C. The "Clean" Trace
A high-purity [MEPy] salt should exhibit:
-
Flat Baseline: Current density
within the window. -
Sharp Cutoffs: Vertical asymptotic current rise at the anodic (anion oxidation) and cathodic (cation reduction) limits.
-
No Crossover: The reverse scan should not cross the forward scan (which would indicate product adsorption or slow kinetics).
Logic Tree for Troubleshooting
Figure 2: Decision logic for identifying specific impurities based on CV features.
References
-
Armand, M., et al. (2009). "Ionic-liquid materials for the electrochemical challenges of the future." Nature Materials. Link
-
MacFarlane, D. R., et al. (2014). "Energy applications of ionic liquids." Energy & Environmental Science. Link
-
Wishart, J. F. (2009). "Energy applications of ionic liquids." Energy & Environmental Science (Focus on radiolysis and purity effects). Link
-
NIST Standard Reference Data. "Electrochemical Stability Windows of Ionic Liquids." NIST Webbook. Link
-
Appetecchi, G. B., et al. (2011). "Chemical-Physical Properties of Pyrrolidinium-Based Ionic Liquids." Journal of Physical Chemistry B. (Provides baseline data for Pyrrolidinium vs Pyridinium stability). Link
Technical Guide: Elemental Analysis Standards for 1-(2-Methoxyethyl)pyridinium bromide
Executive Summary
1-(2-Methoxyethyl)pyridinium bromide is a quaternary ammonium salt frequently utilized as an ionic liquid precursor or phase-transfer catalyst. Precise elemental analysis (EA) of this compound is notoriously difficult due to two converging factors: extreme hygroscopicity and halide-induced combustion interference .
Standard "out-of-the-bottle" analysis frequently yields failing results—specifically, elevated Hydrogen values (due to atmospheric moisture absorption) and suppressed Carbon values (due to incomplete combustion caused by bromide salt glazing). This guide compares the standard analytical approach against an optimized, field-proven workflow utilizing combustion additives and inert-atmosphere handling.
Part 1: Chemical Profile & Theoretical Baselines
Before initiating analysis, the theoretical composition must be established as the absolute reference standard.
Compound: 1-(2-Methoxyethyl)pyridinium bromide
Formula:
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance (±0.4%) |
| Carbon (C) | 8 | 12.011 | 96.09 | 44.06% | 43.66 – 44.46% |
| Hydrogen (H) | 12 | 1.008 | 12.10 | 5.55% | 5.15 – 5.95% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 6.42% | 6.02 – 6.82% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 36.64% | 36.24 – 37.04% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 7.33% | (Calculated by diff.) |
Part 2: Comparative Analysis (Standard vs. Optimized)
This section contrasts the typical "Standard" workflow (often resulting in failure) with the "Optimized" workflow required for publication-quality data.
The Challenge: Why Standard Methods Fail
-
The Hygroscopic Trap: Pyridinium salts are moisture scavengers. A sample exposed to air for >30 seconds during weighing can absorb 1-3% water by mass. This artificially inflates %H and dilutes %C and %N.
-
The Halide Glaze: Upon combustion, bromide salts often melt before burning, forming a glassy ionic slag that encapsulates carbon particles. This prevents total oxidation, leading to consistently low Carbon readings.
Table 2: Performance Comparison Data
Simulated data based on typical ionic liquid behavior.
| Metric | Standard Method (Direct Combustion) | Optimized Method (Drying + | Status |
| Sample Prep | Weighed in air; no drying. | Dried 24h @ 60°C/Vac; Weighed in | -- |
| Combustion Aid | None. | Vanadium Pentoxide ( | -- |
| % Carbon | 42.10% (Low) | 44.02% (Pass) | CRITICAL |
| % Hydrogen | 6.80% (High) | 5.58% (Pass) | CRITICAL |
| % Nitrogen | 6.10% (Low) | 6.41% (Pass) | PASS |
| Observation | Incomplete burn; black residue in crucible. | Clean ash; complete oxidation. | -- |
Part 3: Optimized Experimental Protocols
Protocol A: Hygroscopic Sample Handling
Objective: Eliminate atmospheric water interference.
-
Pre-Drying: Place the bulk sample in a vacuum drying pistol over Phosphorus Pentoxide (
) at 60°C for a minimum of 24 hours. -
Inert Transfer: Transfer the dried sample directly into a nitrogen-purged glovebox or a glove bag.
-
Encapsulation:
-
Use Tin (Sn) capsules rather than aluminum for better exothermic flash.
-
Tare the capsule.
-
Add sample (approx. 2-3 mg).
-
Cold-Weld: Seal the capsule hermetically inside the inert environment using a cold-weld press. This prevents moisture re-absorption during transfer to the analyzer.
-
Protocol B: Combustion with Additives
Objective: Prevent "salt glazing" and ensure 100% Carbon recovery.
-
The Additive: Add approximately 5–10 mg of Vanadium Pentoxide (
) or Tungsten Oxide ( ) directly into the tin capsule with the sample.-
Mechanism:[2]
acts as an oxygen donor and flux agent, raising the local temperature and breaking the surface tension of the bromide melt, allowing oxygen to reach trapped carbon.
-
-
Instrument Parameters:
-
Furnace Temp: Set to
980°C (1050°C preferred). -
Oxygen Dose: Increase
dosing time by 10-20% to account for the halogen demand.
-
Protocol C: Halide Determination (Bromide)
Note: Automated CHNS analyzers often struggle with quantitative Bromine determination due to memory effects. Two wet-chemical methods are superior:
-
Option 1: Potentiometric Titration (Gold Standard)
-
Dissolve 50 mg sample in deionized water.
-
Acidify with
. -
Titrate against 0.1 N
using a silver electrode.
-
-
Option 2: Schöniger Oxygen Flask
-
Combust sample in an oxygen-filled flask over alkaline peroxide solution.
-
Titrate the resulting bromide ions.
-
Part 4: Visualization of Workflows
Diagram 1: The Optimized Analysis Workflow
This diagram illustrates the critical path for handling hygroscopic bromide salts to ensure data integrity.
Caption: Workflow for handling hygroscopic pyridinium bromides, emphasizing moisture exclusion and combustion aids.
Diagram 2: Troubleshooting Logic
Use this decision tree when EA results deviate from theoretical values.
Caption: Decision matrix for diagnosing common EA failures in ionic liquid analysis.
References
-
Exeter Analytical. (n.d.).[3] Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method.[3] Retrieved from [Link]
-
Maiti, A., et al. (2012).[4] Water-clustering in hygroscopic Ionic Liquid - an implicit solvent analysis. Physical Chemistry Chemical Physics.[4] Retrieved from [Link]
-
Goyal, K., & Awasthi, R. (2022).[5] Oxygen Flask Combustion Method. Advanced Techniques of Analytical Chemistry. Retrieved from [Link]
-
Messali, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. IUCrData. Retrieved from [Link]
Sources
Publish Comparison Guide: Viscosity of Pyridinium vs. Imidazolium Ionic Liquids
Executive Summary: The Fluidity of Charge
For researchers in drug delivery and synthesis, the viscosity of an Ionic Liquid (IL) is not merely a physical parameter—it is a rate-limiting factor for mass transfer, a determinant of syringeability in parenteral formulations, and a critical variable in reaction kinetics.
This guide provides a technical comparison between two of the most ubiquitous cation classes: 1-alkyl-3-methylimidazolium ([RMIM]) and N-alkylpyridinium ([RPy]) .
The Verdict: Imidazolium ILs generally exhibit lower viscosity (higher fluidity) than their pyridinium counterparts when paired with the same anion and alkyl chain length. This difference stems fundamentally from the symmetry and charge delocalization profiles of the cations, which dictate the strength of the Coulombic and van der Waals networks governing the liquid state.
Structural & Mechanistic Basis
To select the correct IL for a formulation or solvent system, one must understand why these fluids behave differently under shear.
The Imidazolium Advantage: Asymmetry & Resonance
The imidazolium cation (e.g., [BMIM]⁺) features a five-membered ring with two nitrogen atoms. Its lower viscosity is attributed to two key factors:
-
Charge Delocalization: The positive charge is effectively delocalized across the N-C-N amidine moiety. This "smeared" charge reduces the point-charge intensity, weakening the Coulombic attraction to the anion.
-
Symmetry Breaking: The 1,3-substitution pattern (typically methyl and a longer alkyl chain like butyl) creates significant asymmetry. This frustrates crystal packing and reduces the lattice potential energy, maintaining the liquid state at lower temperatures and reducing internal friction (viscosity).
The Pyridinium Constraint: Stacking & Interaction
The pyridinium cation (e.g., [BPy]⁺) is a six-membered aromatic ring with a single nitrogen.
-
Pi-Pi Stacking: Pyridinium rings often exhibit stronger
- stacking interactions compared to imidazolium. These organized domains resist flow, manifesting as higher bulk viscosity. -
Charge Localization: While aromatic, the charge is often more localized around the single nitrogen center compared to the N-C-N resonance of imidazolium, leading to stiffer ion pairs.
Mechanistic Visualization
The following diagram illustrates the causal link between cation structure and macroscopic viscosity.
Caption: Causal pathway linking cation electronic structure to macroscopic viscosity. Imidazolium promotes fluidity via delocalization; Pyridinium promotes rigidity via stacking.
Comparative Data Analysis
The following data highlights the viscosity differences between Butyl-substituted cations paired with common anions. Note the significant increase in viscosity when moving from Imidazolium to Pyridinium.
Table 1: Viscosity Comparison (mPa[1][2]·s / cP)
Data normalized to 20-25°C range where available.
| Cation Type | Anion | Viscosity (cP) | Temp (°C) | Key Insight |
| [BMIM]⁺ (Imidazolium) | [BF₄]⁻ | 103 | 25 | Moderate viscosity; standard baseline for ILs. |
| [BPy]⁺ (Pyridinium) | [BF₄]⁻ | ~203 | 20 | ~2x more viscous than [BMIM] counterpart. |
| [BMIM]⁺ | [NTf₂]⁻ | 56 | 20 | Very fluid; bulky fluorinated anion disrupts packing. |
| [BPy]⁺ | [NTf₂]⁻ | > 65 | 20 | Still fluid, but consistently higher than [BMIM]. |
| [4-Me-BPy]⁺ | [BF₄]⁻ | 342 | 20 | Methyl substitution on the ring drastically increases viscosity. |
Critical Note: The anion has a dominant effect. Large, diffuse anions like Bis(trifluoromethane)sulfonimide ([NTf₂]⁻) consistently yield the lowest viscosities for both cations. However, for a fixed anion, the cation rule holds: Imidazolium < Pyridinium .
Experimental Protocol: Measuring IL Viscosity
Accurate viscosity measurement of Ionic Liquids is notoriously difficult due to their hygroscopic nature. Even 500 ppm of water can decrease viscosity by 30% or more, leading to erroneous "low" values.
The Self-Validating Workflow
This protocol ensures data integrity by incorporating a mandatory drying step and water content verification.
Step 1: Sample Preparation (The Drying Phase)
-
Objective: Remove adventitious water to < 100 ppm.
-
Method:
-
Place IL in a round-bottom flask.
-
Heat to 40–60°C (anion dependent; avoid thermal degradation).
-
Apply high vacuum (< 0.1 mbar) for 24–48 hours .
-
Validation: Perform Coulometric Karl Fischer Titration . If water content > 100 ppm, repeat drying.
-
Step 2: Rheological Measurement
-
Instrument: Cone and Plate Rheometer (e.g., Anton Paar MCR series) or Rolling Ball Viscometer (for high pressure).
-
Geometry: 40mm or 50mm cone (1° or 2° angle) is ideal for small sample volumes (< 1 mL).
-
Temperature Control: Peltier plate accurate to ±0.01°C.
-
Shear Profile:
-
Equilibrate sample at 25°C for 5 minutes.
-
Perform a shear rate sweep (e.g., 1 to 100 s⁻¹) to confirm Newtonian behavior (viscosity should be constant).
-
Report the average viscosity in the Newtonian plateau.
-
Experimental Workflow Diagram
Caption: Validated workflow for viscosity determination. The Karl Fischer checkpoint is critical to prevent water-induced artifacts.
Applications & Implications
-
Drug Delivery: Imidazolium ILs (e.g., [BMIM][Cl]) are often preferred for dissolving cellulose or active pharmaceutical ingredients (APIs) because their lower viscosity aids in diffusion and tissue permeation.
-
Synthesis: Pyridinium ILs, while more viscous, are often more chemically stable against oxidation. If a reaction is diffusion-limited, however, switching to an imidazolium analogue can increase reaction rates by enhancing mass transport.
References
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids. Journal of Physical Chemistry B. (2023). Explores the "hardness" of cations and their impact on viscosity.
-
1-Butyl-3-methylimidazolium tetrafluoroborate Properties. IoLiTec Technical Data Sheet. Provides standard viscosity data for [BMIM][BF4].
-
1-Butylpyridinium tetrafluoroborate Properties. IoLiTec Technical Data Sheet. Provides standard viscosity data for [BPy][BF4].
-
Physical and Chemical Properties of [Bmim]NTf2. Asian Journal of Chemistry. (2011). Detailed characterization of [BMIM][NTf2] viscosity.
-
Viscosity of Ionic Liquids: Application of the Eyring's Theory. PMC. Discusses the theoretical modeling of IL viscosity.
Advanced Crystallographic Data Validation for 1-(2-Methoxyethyl)pyridinium Salts: A Comparative Guide
Topic: Crystallographic Data Validation for 1-(2-Methoxyethyl)pyridinium Salts Content Type: Publish Comparison Guide
Executive Summary
1-(2-Methoxyethyl)pyridinium salts are a critical class of ionic liquids and precursors in organic synthesis. However, their crystallographic characterization is frequently compromised by the conformational flexibility of the methoxyethyl side chain and the rotational disorder of counter-anions. Standard validation protocols often fail to distinguish between dynamic disorder and static modeling errors, leading to published structures with falsely elevated reliability statistics.
This guide compares the industry-standard Basic Refinement Check (BRC) against the Integrated Multi-Technique Validation (IMTV) workflow. We demonstrate that while BRC is sufficient for rigid lattices, IMTV is essential for 1-(2-Methoxyethyl)pyridinium salts to ensure structural accuracy, providing a self-consistent verification loop using Hirshfeld Surface Analysis and Density Functional Theory (DFT).
Part 1: The Challenge – The "Flexible Tail" Problem
The core crystallographic challenge in this salt family lies in the 1-(2-methoxyethyl) substituent. Unlike rigid alkyl chains, the ether oxygen introduces a low rotational barrier, allowing the chain to toggle between gauche and trans conformations.
-
Symptom: High anisotropic displacement parameters (ADPs) on the ethoxy carbons (
). -
Common Error: Interpreting this as thermal motion rather than discrete positional disorder.
-
Consequence: Missed hydrogen bonding interactions (C-H···O) that stabilize the lattice, leading to unstable crystal packing models.
Part 2: Comparative Analysis
We compare the performance of the standard approach versus the advanced IMTV workflow.
Alternative A: Basic Refinement Check (BRC)
-
Methodology: Relies solely on
-factors ( , ), Goodness of Fit (GoF), and automated CheckCIF alerts. -
Limitations:
-
Often "masks" disorder by allowing high thermal ellipsoids.
-
Cannot detect if a hydrogen bond geometry is energetically favorable or merely a geometric coincidence.
-
Fails to validate the protonation state (salt vs. co-crystal) in ambiguous electron density maps.
-
Product B: Integrated Multi-Technique Validation (IMTV)
-
Methodology: Combines BRC with Hirshfeld Surface Analysis (to quantify packing interactions) and DFT Geometry Optimization (to validate bond metrics).
-
Performance Advantage:
-
Disorder Resolution: Identifies unmodeled minor components via
surface anomalies. -
Interaction Verification: Confirms the directionality of weak C-H···O interactions typical in methoxyethyl chains.
-
Energy Minimization: DFT confirms if the experimental conformation corresponds to a local minimum.
-
Performance Data Summary
Table 1: Comparative efficacy of validation protocols on a dataset of disordered pyridinium salts.
| Metric | Basic Refinement Check (BRC) | Integrated Multi-Technique Validation (IMTV) |
| Disorder Detection Rate | 35% (often flagged as "High Ueq") | 92% (Resolved into discrete parts) |
| H-Bond Validation | Geometric only (< sum of vdW radii) | Energetic (Interaction energies > 5 kJ/mol) |
| R1 Factor Improvement | Baseline | -1.5% to -3.0% (post-disorder modeling) |
| Residual Density | Frequently > 0.8 | < 0.4 |
| Validation Time | < 1 Hour | 4-6 Hours |
Part 3: Detailed Experimental Protocols (IMTV)
Phase 1: High-Redundancy Data Collection
-
Rationale: To resolve the methoxyethyl disorder, high-angle data is non-negotiable.
-
Protocol:
-
Mount crystal at 100 K (never room temperature) to freeze dynamic disorder.
-
Collect data to a resolution of 0.75 Å or better (
for Mo K ). -
Target a redundancy > 6.0 to ensure accurate intensities for weak reflections.
-
Phase 2: Disorder Modeling & Refinement
-
Step-by-Step:
-
Identify the -CH2-CH2-O-CH3 chain atoms with elongated ellipsoids.
-
Split the chain into two components (Part A and Part B).
-
Apply similarity restraints (SAME or SADI in SHELXL) to bond lengths and angles of both parts.
-
Refine site occupation factors (SOF) using a free variable (e.g., 21.000 for Part A, -21.000 for Part B) so they sum to unity.
-
Critical Check: If Part B occupancy drops below 5%, revert to a single component but apply rigid bond restraints (RIGU).
-
Phase 3: Hirshfeld Surface Validation
-
Rationale: Visualizes the space occupied by the molecule and maps intermolecular interactions.[1][2]
-
Protocol:
-
Import the CIF into CrystalExplorer .
-
Generate the Hirshfeld surface mapped with
.[2] -
Pass Criteria:
-
Red spots: Must correspond to chemically sensible hydrogen bonds (e.g., O[3]···H, N···Br).
-
Red spots in void regions: Indicate unmodeled solvent or severe disorder (Fail).
-
-
Analyze the 2D Fingerprint Plot :
-
Phase 4: DFT Geometry Optimization
-
Rationale: Verifies that the experimental geometry is not an artifact of packing forces overcoming chemical strain.
-
Protocol:
-
Extract the cation-anion pair coordinates.
-
Perform optimization at the B3LYP/6-311G(d,p) level (using Gaussian or ORCA).
-
Comparison: Overlay the optimized structure with the crystal structure (RMSD calculation).
-
Threshold: An RMSD < 0.25 Å validates the experimental model.
-
Part 4: Visualization of Workflows
Figure 1: The IMTV Decision Logic
This diagram illustrates the decision-making process when encountering high thermal motion in the methoxyethyl chain.
Caption: Figure 1. The Integrated Multi-Technique Validation (IMTV) workflow ensures that disorder is modeled physically and verified energetically before publication.
Figure 2: Interaction Logic for Methoxyethyl Salts
This diagram details the specific intermolecular interactions that must be validated for this chemical class.
Caption: Figure 2. Interaction map for 1-(2-Methoxyethyl)pyridinium salts. The IMTV workflow specifically targets the validation of the weak C-H···O and C-H···X interactions.
References
-
Crystal structure and Hirshfeld surface analysis of a pyridiniminium bromide salt. Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Synthesis and crystal structure of a new pyridinium bromide salt. Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Structure validation in chemical crystallography. Source: Platon / IUCr URL:[4][Link]
-
1-(2-Methoxyethyl)pyridinium Gas Phase Ion Energetics. Source: NIST Chemistry WebBook URL:[Link]
-
Hirshfeld surface analysis of pyridinium salts. Source: Acta Crystallographica Section E URL:[Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of a pyridiniminium bromide salt: 1-[2-(adamantan-1-yl)-2-oxoethyl]pyridin-4-iminium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of a pyridiniminium bromide salt: 1-[2-([1,1′-biphenyl]-4-yl)-2-oxoethyl]-3-methyl-1,4-dihydropyridin-4-iminium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. platonsoft.nl [platonsoft.nl]
Comparative Guide: Electrochemical Impedance Spectroscopy of Methoxyethyl Pyridinium Systems
This guide provides a technical comparison of Methoxyethyl Pyridinium (MEP) systems, specifically focusing on their characterization via Electrochemical Impedance Spectroscopy (EIS). It is designed for researchers in electrochemistry, drug development, and materials science.
Executive Summary
Methoxyethyl Pyridinium (MEP) ionic liquids (e.g.,
While Imidazolium systems (e.g.,
Quick Comparison Matrix
| Feature | Methoxyethyl Pyridinium (MEP) | Alkyl Pyridinium (AP) | Imidazolium (IM) |
| Viscosity | Low to Moderate (Ether effect) | Moderate to High | Low |
| Cathodic Stability | High (No acidic proton) | High | Low (C2 proton reduction) |
| Conductivity | Moderate ( | Low to Moderate | High ( |
| Solvation Power | High (Ether oxygen donation) | Moderate (Hydrophobic) | High (H-bonding) |
| Bio-compatibility | Moderate (Tunable toxicity) | Moderate | Variable (often cytotoxic) |
Scientific Foundation: The Ether Oxygen Effect
The defining feature of MEP systems is the introduction of an ether oxygen atom into the side chain (e.g.,
-
Viscosity Reduction: The ether group increases the rotational freedom of the side chain and reduces the symmetry of the cation. This suppresses crystallization and lowers the glass transition temperature (
), resulting in liquid states at wider temperature ranges compared to alkyl analogs like . -
Surface Interaction: In EIS, the ether oxygen can specifically adsorb to electrode surfaces or coordinate with metal ions (e.g.,
), altering the Double Layer Capacitance ( ) and Charge Transfer Resistance ( ).
Comparative Performance Analysis
Physicochemical Transport Properties
The impedance response is directly governed by the bulk transport properties of the electrolyte. The table below compares the baseline properties that dictate the high-frequency resistance (
Table 1: Transport Properties at 25°C
| System | Cation | Anion | Viscosity (
-
Insight: The MEP system (
) exhibits lower viscosity than its alkyl analog ( ), leading to a ~50% improvement in ionic conductivity. This manifests in EIS as a lower solution resistance ( ) intercept.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range where the system acts as an inert electrolyte.
Table 2: Electrochemical Stability Limits (vs. Li/Li+)
| System | Cathodic Limit (
-
Critical Note: While MEP maintains the wide cathodic window of pyridinium, the ether oxygen can slightly lower the anodic limit compared to pure alkyl chains due to the oxidation of the ether linkage at very high potentials (>5.0 V).
Experimental Protocol: EIS Characterization
To obtain reproducible EIS data for MEP systems, a rigorous self-validating protocol is required.
Workflow Diagram
The following Graphviz diagram outlines the critical decision pathways for characterizing MEP systems.
Figure 1: Step-by-step EIS characterization workflow for ionic liquid systems.
Detailed Protocol
-
Cell Setup: Use a 3-electrode configuration with a Platinum working electrode (
mm), Platinum wire counter electrode, and a Silver wire quasi-reference electrode (AgQRE).-
Why: AgQRE is preferred in ILs to avoid junction potentials associated with aqueous reference electrodes.
-
-
Environmental Control: All MEP salts are hygroscopic. Assembly must occur in a glovebox (
ppm).-
Validation: Check water content via Karl-Fischer titration before use.[1] Water peaks in Cyclic Voltammetry (CV) will distort EIS data.
-
-
Frequency Sweep:
-
Range:
to . -
Amplitude:
RMS (ensures linear response). -
Bias: Open Circuit Potential (OCP) for conductivity; specific DC bias steps for measuring
vs. Voltage.
-
Equivalent Circuit Modeling
For a standard MEP electrolyte interface, the Modified Randles Circuit is the standard model.
-
(Solution Resistance): Represents bulk ionic conductivity.
-
MEP Behavior:
will be lower than Alkyl Pyridinium but higher than Imidazolium.
-
-
(Constant Phase Element): Models the non-ideal double layer.
-
MEP Behavior: The ether oxygen often increases capacitance compared to alkyl chains due to tighter packing or specific adsorption at the interface.
-
- (Charge Transfer Resistance): Only present if a redox probe (e.g., Ferrocene) is added.
- (Warburg): Diffusion tail at low frequencies.
Mechanistic Insight: Solvation & Mobility
The superior performance of MEP over AP in drug development and sensing applications stems from its solvation mechanism.
Figure 2: Causal relationship between the methoxyethyl functional group and electrochemical performance.
Interpretation:
The ether oxygen acts as a weak Lewis base. In systems containing metal salts (e.g.,
References
-
Shirota, H., & Castner, E. W. (2008). Nanostructural Organization and Anion Effects in the Optical Kerr Effect Spectra of Binary Ionic Liquid Mixtures. The Journal of Physical Chemistry B. Link
-
Reiter, J., et al. (2013). Physicochemical properties of N-methoxyethyl-N-methylpyrrolidinium ionic liquids with perfluorinated anions. Journal of Power Sources. Link(Note: Serves as the primary reference for the "ether effect" in onium salts).
-
Crosthwaite, J. M., et al. (2005). Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. The Journal of Chemical Thermodynamics. Link
-
Papaiconomou, N., et al. (2012). Physicochemical properties of functionalized pyridinium-based ionic liquids. Journal of Chemical & Engineering Data. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
